2-Aminobenzenecarbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKAJRFABCGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364346 | |
| Record name | 2-aminobenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2454-39-9 | |
| Record name | 2-Aminobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzenecarbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminobenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Aminobenzenecarbothioamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Aminobenzenecarbothioamide. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Core Chemical Properties and Structure
This compound, also known as thioanthranilamide, is an organic compound featuring an amino group and a thiocarboxamide group attached to a benzene ring.[1] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1]
-
IUPAC Name: this compound
-
Synonyms: 2-Aminothiobenzamide, Thioanthranilamide[1]
-
CAS Number: 2454-39-9
-
Molecular Formula: C₇H₈N₂S[1]
-
SMILES: C1=CC=C(C(=C1)N)C(=S)N[1]
-
InChI: InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)[1]
-
InChIKey: HPZKAJRFABCGFF-UHFFFAOYSA-N[1]
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 152.22 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| Melting Point | Data not consistently available; related compound 2-aminobenzamide melts at 109-111.5 °C (with decomposition) | [2] |
| Boiling Point | Data not available; likely decomposes upon heating. | |
| Solubility | Expected to be soluble in polar organic solvents. | [1] |
| pKa (Strongest Basic) | 2.82 (Predicted for 2-aminobenzamide) | [2] |
| LogP | 0.64 (Predicted for 2-aminobenzamide) | [2] |
Role in Synthetic Chemistry
This compound is a key building block for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and a thioamide group, allows it to participate in a variety of cyclization and condensation reactions.[1] This reactivity is particularly exploited in the synthesis of benzothiazoles, quinazolines, and other related scaffolds that are of significant interest in drug discovery.[1] Derivatives of carbothioamides have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[3]
The following diagram illustrates the pivotal role of this compound as a precursor to medicinally relevant benzothiazole derivatives.
Caption: Synthetic pathway from this compound to benzothiazoles.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of this compound.
A common route for the synthesis of this compound involves the reduction of a nitro group and the simultaneous or subsequent thionation of a nitrile. A related, well-documented procedure is the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, which can be adapted.[4]
Reaction: 2-Nitrobenzonitrile → this compound
Reagents and Equipment:
-
2-Nitrobenzonitrile
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable reducing agent.
-
Sulfur powder
-
Methanol or Ethanol
-
Round-bottom flask with a reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-nitrobenzonitrile in methanol.
-
Thionation/Reduction: Add sodium sulfide nonahydrate and sulfur powder to the solution. The reaction mixture is then heated to reflux with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried.
Solvent Selection: The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of aromatic amines and amides include ethanol, methanol, or ethanol/water mixtures.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 6.5-8.0 ppm) and the amine protons (which can be broad and vary in chemical shift depending on the solvent and concentration). The protons of the primary thioamide group (-C(=S)NH₂) will also appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S).
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[5]
-
N-H Stretching: Primary amines and amides typically show two bands in the region of 3500-3300 cm⁻¹.[5][6]
-
C=S Stretching: The thiocarbonyl group has a characteristic absorption, although it can be weaker and more variable than the C=O stretch of an amide.
-
Aromatic C-H Stretching: Peaks are expected just above 3000 cm⁻¹.[6]
-
Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[6][7]
The following workflow diagram outlines the general process from synthesis to characterization.
Caption: General workflow for synthesis and characterization of this compound.
References
- 1. CAS 2454-39-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. eng.uc.edu [eng.uc.edu]
Spectroscopic Profile of 2-Aminobenzenecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminobenzenecarbothioamide, a molecule of interest in medicinal chemistry. This document details predicted and representative spectroscopic data (NMR, IR, and Mass Spectrometry), outlines standard experimental protocols for obtaining such data, and presents a logical workflow for the characterization of similar compounds.
Data Presentation
The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from spectral information of analogous compounds, including 2-aminobenzamide and other thioamide derivatives, due to the limited availability of experimentally verified spectra for the target compound in public databases.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 2H | Ar-H |
| ~6.8 - 6.6 | m | 2H | Ar-H |
| ~5.8 (broad s) | s | 2H | -NH₂ |
| ~8.0 (broad s) | s | 1H | -C(=S)NH- (amide H) |
| ~9.5 (broad s) | s | 1H | -C(=S)NH- (amide H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=S |
| ~150 | C-NH₂ |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~118 | Ar-C |
| ~116 | Ar-C |
| ~115 | Ar-C |
Table 3: Representative IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (amine and thioamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (amine) |
| 1500 - 1400 | Strong | C=C stretch (aromatic) |
| 1350 - 1200 | Strong | C-N stretch |
| 1100 - 1000 | Medium | C=S stretch (thioamide) |
| 800 - 700 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 40 | [M - NH₃]⁺ |
| 119 | 60 | [M - SH]⁺ |
| 92 | 80 | [C₆H₄NH₂]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the reference standard.
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Data Acquisition:
-
Ionize the sample molecules using a high-energy electron beam (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound like this compound.
Caption: Workflow for the Synthesis and Characterization of this compound.
The following diagram illustrates a general workflow for screening compounds for antimicrobial activity, a potential application for this compound derivatives.[1][2][3][4]
Caption: Workflow for Antimicrobial Screening of Chemical Compounds.
References
Navigating the Physicochemical Landscape of 2-Aminobenzenecarbothioamide: A Technical Guide to Solubility and Stability
For Immediate Release
Introduction
2-Aminobenzenecarbothioamide is an organic compound featuring both an amino group and a thioamide group attached to a benzene ring. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and materials science. Solubility influences bioavailability and formulation, while stability determines shelf-life and degradation pathways, both critical parameters in the drug development process. This guide outlines the standard procedures for characterizing these essential properties.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The following sections detail the standard protocols for qualitatively and quantitatively assessing the solubility of a compound like this compound.
Experimental Protocol: Qualitative Solubility Analysis
A preliminary assessment of solubility in a range of solvents is a crucial first step. This is typically performed by observing the dissolution of a small amount of the compound in various solvents.
Procedure:
-
Place approximately 10-20 mg of this compound into separate small test tubes or vials.
-
Add 1 mL of the test solvent to each tube in small portions, vortexing or shaking vigorously after each addition.
-
Visually inspect the mixture for complete dissolution.
-
If the compound dissolves, it is classified as "soluble" in that solvent. If it remains as a solid precipitate, it is "insoluble."
-
For aqueous solutions, the pH should be measured before and after the addition of the compound to assess the impact of acidic or basic functional groups.
A logical workflow for this process is illustrated in the following diagram.
Experimental Protocol: Quantitative Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Illustrative Solubility Data
The following table presents solubility data for the structurally similar compound, thiobenzamide, to exemplify the expected format of results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ~1.0 | ~0.0073 |
| Methanol | 25 | > 100 | > 0.729 |
| Ethanol | 25 | > 100 | > 0.729 |
| Acetone | 25 | > 100 | > 0.729 |
| Dichloromethane | 25 | Soluble | - |
| Diethyl Ether | 25 | Sparingly Soluble | - |
| Toluene | 25 | Sparingly Soluble | - |
Note: This data is for thiobenzamide and serves as an illustrative example. The solubility of this compound will differ and must be determined experimentally.
Stability Assessment
Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.
Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions or expose the solid API to the stress conditions outlined above.
-
At specified time points, withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Characterize the major degradation products using techniques such as LC-MS and NMR.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf-life and to recommend storage conditions. The protocols are typically based on the International Council for Harmonisation (ICH) guidelines.
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
Procedure:
-
Place at least three primary batches of this compound in the specified storage conditions.
-
Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
The testing should include assays for potency, purity (degradation products), and physical characteristics.
The workflow for a typical stability study is depicted below.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thioamide group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding amide (2-aminobenzamide) or carboxylic acid (2-aminobenzoic acid). The amino group can undergo oxidation.
Conclusion
While specific experimental data for the solubility and stability of this compound remains to be published, this technical guide provides a robust framework for researchers to conduct these critical assessments. By following the detailed experimental protocols for qualitative and quantitative solubility, as well as forced degradation and long-term stability studies, scientists can generate the necessary data to support the development of this compound for its intended applications. The illustrative data and workflows presented herein serve as a valuable resource for designing and executing these essential physicochemical characterizations.
In-Depth Technical Guide to the Crystal Structure Analysis of Thiobenzamides: A Case Study of N-(propan-2-ylcarbamothioyl)benzamide
Disclaimer: The following technical guide details the crystal structure analysis of N-(propan-2-ylcarbamothioyl)benzamide, a compound structurally related to 2-Aminobenzenecarbothioamide. As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound is not publicly available. This guide is intended to provide researchers, scientists, and drug development professionals with a representative in-depth analysis and experimental workflow applicable to this class of compounds.
Introduction
Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene ring. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide presents a comprehensive overview of the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, a representative thiobenzamide derivative.
Molecular Structure and Crystallographic Data
The crystal structure of N-(propan-2-ylcarbamothioyl)benzamide (C₁₁H₁₄N₂OS) reveals key conformational features. The central C₂N₂OS residue is nearly planar, with an RMS deviation of 0.002 Å. This planarity facilitates the formation of an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif. The terminal phenyl ring is inclined with respect to this central plane at a dihedral angle of 42.10 (6)°. A prominent feature of the crystal packing is the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons.[1]
Crystal Data
The fundamental crystallographic parameters for N-(propan-2-ylcarbamothioyl)benzamide are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂OS |
| Formula Weight (Mᵣ) | 222.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2147 (4) |
| b (Å) | 5.3988 (2) |
| c (Å) | 19.6834 (7) |
| β (°) | 102.031 (4) |
| Volume (V) (ų) | 1165.57 (7) |
| Z | 4 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 2.27 |
| Temperature (K) | 293 |
| Crystal Size (mm) | 0.28 × 0.22 × 0.18 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of N-(propan-2-ylcarbamothioyl)benzamide was achieved through a multi-step process.[1]
-
Preparation of Benzoyl Isothiocyanate: Freshly prepared benzoyl chloride (5 ml, 0.043 mol) was added dropwise to a stirred solution of ammonium thiocyanate (3.2 g, 0.042 mol) in 20 ml of dry acetone. The reaction mixture was refluxed for 3 hours. The resulting solid precipitate of ammonium chloride was removed by filtration.[1]
-
Synthesis of the Title Compound: The filtrate containing benzoyl isothiocyanate was then added to a solution of 2-amino-isopropane (3.1 ml, 0.0425 mol) in 20 ml of dry acetone. This mixture was heated under reflux for 5 hours.[1]
-
Purification and Crystallization: The reaction mixture was poured into a beaker containing ice. The precipitate that formed was collected by filtration, washed multiple times with a cold ethanol/water mixture, and then purified by recrystallization from a 1:1 ethanol/dichloromethane mixture. This process yielded colorless, solid single crystals suitable for X-ray diffraction with a melting point of 418 K and a yield of 63%.[1]
Data Collection and Structure Refinement
Single-crystal X-ray diffraction data were collected and processed to determine the final crystal structure.[1]
| Parameter | Value |
| Diffractometer | Agilent Xcalibur, Eos, Gemini |
| Absorption Correction | Multi-scan (CrysAlis PRO) |
| Tmin, Tmax | 0.828, 1.000 |
| Measured Reflections | 3844 |
| Independent Reflections | 2189 |
| Reflections with I > 2σ(I) | 1944 |
| Rint | 0.025 |
| R[F² > 2σ(F²)] | 0.049 |
| wR(F²) | 0.146 |
| S (Goodness-of-fit) | 1.08 |
| Parameters | 146 |
| Restraints | 2 |
| H-atom Treatment | Mixture of independent and constrained |
| Δρmax, Δρmin (e Å⁻³) | 0.37, -0.34 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]
Workflow Visualization
The logical flow from compound synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates a generalized workflow for the crystal structure determination of a small organic molecule.
References
Quantum Chemical Calculations for 2-Aminobenzenecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Aminobenzenecarbothioamide (2-ABT). 2-ABT, a molecule with the chemical formula C₇H₈N₂S, features an aromatic ring substituted with both an amine (-NH₂) and a thioamide (-C(S)NH₂) group.[1] This structure makes it an interesting candidate for pharmaceutical and materials science research. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-destructive means to investigate its electronic and structural characteristics, providing insights that are highly complementary to experimental data.
Core Computational Methodologies
The primary approach for the quantum chemical analysis of 2-ABT involves Density Functional Theory (DFT), a versatile and popular method in computational chemistry.[2] DFT calculations are well-suited for predicting the properties of molecular systems by approximating the solutions to the Schrödinger equation.[3][4]
Experimental Protocols: Computational Details
A typical computational protocol for analyzing 2-ABT is as follows:
-
Initial Structure: The molecular structure of this compound is first drawn using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics.
-
Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT. A common and effective combination of functional and basis set is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Based on the optimized geometry, further calculations are carried out to determine key electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions, charge delocalization, and intramolecular bonding.
-
All calculations are typically performed using a quantum chemistry software package such as Gaussian.
Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data derived from DFT calculations on this compound. (Note: The following data are illustrative and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation, synthesized for the purpose of this guide.)
Table 1: Optimized Geometric Parameters
This table presents selected bond lengths, bond angles, and dihedral angles for the optimized structure of 2-ABT.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C=S | 1.685 | |
| C-N (thioamide) | 1.358 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| C-N (amine) | 1.385 | |
| Bond Angles (°) | ||
| N-C-S (thioamide) | 124.5 | |
| C-C-N (amine) | 121.8 | |
| H-N-H (amine) | 115.0 | |
| Dihedral Angles (°) | ||
| C-C-C-N (amine) | 179.8 | |
| C-C-C(S)-N | -25.4 |
Table 2: Vibrational Frequencies
Key calculated vibrational frequencies are compared with typical experimental IR absorption bands. Theoretical frequencies are often scaled to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H stretch (amine, asym) | 3485 | 3450 - 3500 |
| N-H stretch (amine, sym) | 3390 | 3350 - 3400 |
| N-H stretch (thioamide) | 3250 | 3150 - 3300 |
| C-H stretch (aromatic) | 3080 - 3050 | 3000 - 3100 |
| C=C stretch (aromatic) | 1610, 1580 | 1550 - 1620 |
| N-H bend (amine) | 1625 | 1600 - 1650 |
| C-N stretch (thioamide) | 1450 | 1420 - 1480 |
| C=S stretch | 850 | 800 - 900 |
Table 3: Electronic Properties
This table summarizes key electronic descriptors calculated for 2-ABT.
| Property | Calculated Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |
| Dipole Moment | 3.45 Debye |
Visualization of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the computational processes and the interplay between different calculated properties.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT with the B3LYP functional, researchers can obtain reliable data on the molecule's geometry, vibrational modes, and electronic characteristics. This information is invaluable for understanding its stability, potential intermolecular interactions, and reactivity. The synergy between these computational predictions and experimental results can accelerate the drug development process and guide the design of new materials with desired properties.
References
An In-depth Technical Guide on the Reactivity of the Thiocarbonyl Group in 2-Aminobenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is a versatile building block in synthetic organic chemistry, primarily owing to the reactive nature of its thiocarbonyl group. This technical guide provides a comprehensive overview of the reactivity of this functional group, detailing its role in the synthesis of a variety of heterocyclic systems of significant interest in medicinal chemistry and drug development. Key reactions, including cyclocondensation, S-alkylation, and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, this document illustrates the logical workflows and reaction mechanisms through Graphviz diagrams, offering a clear visual representation of the chemical transformations.
Introduction
The thiocarbonyl group (C=S) is a key functional moiety that imparts unique reactivity to organic molecules compared to its carbonyl (C=O) counterpart. The lower electronegativity and greater polarizability of sulfur make the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a better nucleophile and leaving group. In this compound, the thiocarbonyl group is strategically positioned ortho to an amino group, facilitating intramolecular reactions and serving as a linchpin for the construction of fused heterocyclic scaffolds. This guide will delve into the core reactivity of this thiocarbonyl group, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Synthesis of this compound
The primary precursor for the synthesis of this compound is isatoic anhydride. The reaction typically involves the thionation of the carbonyl group, which can be achieved using various sulfurating agents.
Reactivity of the Thiocarbonyl Group
The reactivity of the thiocarbonyl group in this compound is multifaceted, enabling a range of chemical transformations. The principal reactions include cyclocondensation, S-alkylation, and oxidation.
Cyclocondensation Reactions
The proximate amino and thiocarbonyl groups in this compound make it an excellent substrate for cyclocondensation reactions, leading to the formation of quinazolin-4(3H)-thiones and related heterocyclic systems. These reactions typically proceed by the initial formation of a Schiff base between the amino group and an aldehyde, followed by an intramolecular cyclization involving the thiocarbonyl group.
One notable application is the synthesis of 2-trifluoromethyl-3H-quinazoline-4-thione, which can be achieved by heating this compound.[1]
Logical Workflow for Cyclocondensation:
Caption: General workflow for the synthesis of quinazolin-4(3H)-thiones.
S-Alkylation Reactions
The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can readily undergo S-alkylation with various alkylating agents. This reaction is a key step in the synthesis of 2-(alkylthio)quinazolin-4(3H)-ones and other thioether derivatives, which are of interest for their potential biological activities.
Experimental Protocol for S-Alkylation (General Procedure):
A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with a base (e.g., K2CO3, NaH) to generate the thiolate anion. The alkylating agent (e.g., alkyl halide) is then added, and the reaction mixture is stirred at room temperature or heated to afford the S-alkylated product.
Reaction Scheme for S-Alkylation:
Caption: S-Alkylation of this compound.
Oxidation Reactions
The thiocarbonyl group can be oxidized to a carbonyl group or can participate in oxidative cyclization reactions to form benzothiazole derivatives. The choice of oxidizing agent and reaction conditions determines the final product.
Experimental Protocol for Oxidative Cyclization to Benzothiazoles (General Procedure):
This compound is treated with an oxidizing agent (e.g., hydrogen peroxide, iodine) in a suitable solvent. The reaction often proceeds at room temperature or with gentle heating to yield the corresponding 2-aminobenzothiazole derivative.
Table 1: Summary of Key Reactions and Products
| Reaction Type | Reagents | Product Class |
| Cyclocondensation | Aldehydes/Ketones | Quinazolin-4(3H)-thiones |
| S-Alkylation | Alkyl Halides | S-Alkyl Thioimidates |
| Oxidation | Oxidizing Agents | Benzothiazoles |
Applications in Drug Discovery and Development
The derivatives synthesized from this compound, particularly quinazolinones and benzothiazoles, are privileged scaffolds in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the thiocarbonyl group allows for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway where a quinazolin-4(3H)-thione derivative, synthesized from this compound, acts as a kinase inhibitor.
Caption: Inhibition of a Receptor Tyrosine Kinase by a quinazolin-4(3H)-thione derivative.
Conclusion
The thiocarbonyl group in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo cyclocondensation, S-alkylation, and oxidation reactions provides access to a diverse range of heterocyclic compounds with significant potential in drug discovery. This guide has provided a detailed overview of these key reactions, complete with experimental insights and visual representations, to aid researchers and scientists in harnessing the synthetic utility of this versatile molecule. Further exploration of the reactivity of this thiocarbonyl group is likely to uncover novel synthetic methodologies and lead to the discovery of new therapeutic agents.
References
The Emerging Therapeutic Potential of the 2-Aminobenzenecarbothioamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzenecarbothioamide scaffold, a sulfur-containing analog of the well-known 2-aminobenzamide structure, is gaining significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile pharmacophore for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning biological activities associated with this scaffold and its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in drug discovery and development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the this compound and related scaffolds, such as 2-aminobenzothiazoles, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, often with high potency.
A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Furthermore, compounds based on the related 2-aminobenzothiazole scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a crucial cascade that regulates cell growth, proliferation, and survival.[2] Inhibition of this pathway is a validated strategy in cancer therapy.
The cytotoxic effects of these compounds have been evaluated against numerous cancer cell lines, including those for breast, lung, and colon cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for representative 2-aminobenzothiazole derivatives.
Table 1: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 Derivative | HCT-116 (Colon) | 7.44 - 9.99 | [3][4] |
| A549 (Lung) | 3.9 - 10.5 | [4] | |
| MCF-7 (Breast) | 1.8 - 7.2 | [4] | |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
| A549 (Lung) | 9.62 ± 1.14 | [3] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [3] | |
| Compound 20 | HepG2 (Liver) | 9.99 | [3] |
| HCT-116 (Colon) | 7.44 | [3] | |
| MCF-7 (Breast) | 8.27 | [3] | |
| OMS5 & OMS14 | A549 (Lung) & MCF-7 (Breast) | 22.13 - 61.03 | [5][6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Synthesis of 2-Aminobenzenecarbothioamide
This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 2-Aminobenzenecarbothioamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document details key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for historical methods.
Two primary historical routes have been established for the synthesis of this compound: the thionation of 2-aminobenzamide and the reaction of 2-aminobenzonitrile with a sulfur source.
Thionation of 2-Aminobenzamide
The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis. Historically, this has been achieved using phosphorus sulfides, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent reagents.
a) Using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide has been a long-standing reagent for the thionation of carbonyl compounds, including amides. The reaction involves the replacement of the carbonyl oxygen with sulfur.
b) Using Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, was first prepared in 1956 and later popularized by Sven-Olov Lawesson as a mild and efficient thionating agent.[1] It offers advantages over P₄S₁₀, including better solubility in organic solvents and often cleaner reactions. The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the amide.[1]
Experimental Protocol: Thionation of 2-Aminobenzamide with Lawesson's Reagent
Materials:
-
2-Aminobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or other suitable high-boiling solvent like dioxane or xylene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
A solution of 2-aminobenzamide (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Lawesson's reagent (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Synthesis from 2-Aminobenzonitrile
The direct conversion of a nitrile to a primary thioamide represents another significant historical route. This is typically achieved by the addition of hydrogen sulfide or a synthetic equivalent across the carbon-nitrogen triple bond.
a) Reaction with Hydrogen Sulfide
The reaction of nitriles with gaseous hydrogen sulfide, often in the presence of a basic catalyst such as an amine or ammonia, is a classical method for the synthesis of thioamides.
b) Using Sodium Hydrosulfide
To avoid the handling of highly toxic gaseous hydrogen sulfide, solid sources such as sodium hydrosulfide (NaSH) can be employed. The reaction of 2-aminobenzonitrile with sodium hydrosulfide in the presence of a proton source or a Lewis acid provides a more convenient laboratory-scale synthesis of this compound. A method using sodium hydrosulfide hydrate and magnesium chloride in DMF has been reported for the synthesis of aromatic thioamides from nitriles.[2]
Experimental Protocol: Synthesis from 2-Aminobenzonitrile using Sodium Hydrosulfide
Materials:
-
2-Aminobenzonitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
2-Aminobenzonitrile (1.0 equivalent), sodium hydrosulfide hydrate (2.0 equivalents), and magnesium chloride hexahydrate (1.0 equivalent) are combined in dimethylformamide (DMF) in a round-bottom flask.
-
The mixture is stirred at room temperature, and the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the historical synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the reaction.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thionation | 2-Aminobenzamide | Lawesson's Reagent | Toluene | Reflux (111) | 2 - 6 | 70 - 90 |
| Thionation | 2-Aminobenzamide | P₄S₁₀ | Pyridine | Reflux (115) | 4 - 8 | 60 - 80 |
| From Nitrile | 2-Aminobenzonitrile | H₂S, Triethylamine | Pyridine | 60 | 12 - 24 | 50 - 70 |
| From Nitrile | 2-Aminobenzonitrile | NaSH·xH₂O, MgCl₂·6H₂O | DMF | Room Temp. | 8 - 16 | 80 - 95[2] |
Visualizations
The following diagrams illustrate the chemical pathways described in this guide.
Caption: Thionation of 2-aminobenzamide.
Caption: Synthesis from 2-aminobenzonitrile.
References
In-Depth Technical Guide: Safety and Handling of 2-Aminobenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is an organic compound featuring a benzene ring substituted with both an amino group and a thiocarboxamide group. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure safe handling.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2454-39-9 |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Appearance | Solid |
| Solubility | Soluble in polar solvents |
Toxicological Data
Experimental Protocols: Safe Handling and Use
The following protocols are essential for the safe handling and use of this compound in a research environment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection:
-
Wear a lab coat or chemical-resistant apron.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene Practices
-
Avoid all personal contact with the substance.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.
-
Do not store or consume food or beverages in the laboratory.
-
Contaminated clothing should be removed immediately and washed separately before reuse.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or area to restrict access.
Spill and Disposal Procedures
-
Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Reactivity and Stability
-
Chemical Stability: this compound is stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which may lead to vigorous reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Visualizations
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Reactivity and Incompatibilities
Caption: Reactivity profile of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Aminobenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. While various synthetic routes to quinazolines are well-established, this document focuses on a less conventional yet viable pathway starting from 2-aminobenzenecarbothioamide (also known as 2-aminothiobenzamide). Direct one-pot synthesis of quinazolines from this starting material is not widely reported. Therefore, a robust two-step synthetic strategy is proposed. This approach first involves the synthesis of a quinazoline-4(1H)-thione intermediate, which is then converted to the desired quinazoline through desulfurization. This methodology allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazoline core, making it a versatile tool for creating chemical libraries for drug discovery and development.
Proposed Synthetic Pathway
The synthesis of quinazolines from this compound can be efficiently achieved through a two-step process:
-
Step 1: Synthesis of Quinazoline-4(1H)-thiones. This involves the cyclocondensation of this compound with either an aldehyde/ketone to yield 2,3-dihydroquinazoline-4(1H)-thiones, or with an orthoester to produce 2-substituted quinazoline-4(3H)-thiones.
-
Step 2: Desulfurization. The resulting quinazoline-4(1H)-thione is then treated with a desulfurizing agent, such as Raney Nickel, to afford the final quinazoline product.
Data Presentation
Table 1: Summary of Synthetic Protocols for Quinazoline Synthesis from this compound
| Step | Protocol | Starting Materials | Reagents & Conditions | Product Type | Expected Yield Range |
| 1A | 1 | This compound, Aldehyde/Ketone | Catalytic acid (e.g., p-TsOH), Reflux in Ethanol, 4-8 h | 2,3-Dihydroquinazoline-4(1H)-thione | 70-90% |
| 1B | 2 | This compound, Orthoester | Acetic acid, Reflux in Ethanol, 12-24 h | 2-Substituted quinazoline-4(3H)-thione | 65-85% |
| 2 | 3 | 2,3-Dihydroquinazoline-4(1H)-thione or Quinazoline-4(3H)-thione | Raney Nickel, Reflux in Ethanol, 2-6 h | 2-Substituted quinazoline or 1,2-Dihydroquinazoline | 50-80% |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroquinazoline-4(1H)-thiones from this compound and Aldehydes/Ketones
This protocol outlines the synthesis of 2,3-dihydroquinazoline-4(1H)-thione derivatives through the acid-catalyzed condensation of this compound with various aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, acetone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the corresponding aldehyde or ketone (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-dihydroquinazoline-4(1H)-thione.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 2-Substituted Quinazoline-4(3H)-thiones from this compound and Orthoesters
This protocol describes the preparation of 2-substituted quinazoline-4(3H)-thiones by the reaction of this compound with orthoesters in the presence of acetic acid.
Materials:
-
This compound
-
Orthoester (e.g., triethyl orthoformate, triethyl orthobenzoate)
-
Glacial acetic acid
-
Absolute ethanol
-
Round-bottom flask or pressure tube
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Add the orthoester (1.5 equiv., 1.5 mmol) to the suspension.
-
Add glacial acetic acid (2.0 equiv., 2.0 mmol).
-
Heat the reaction mixture to reflux for 12-24 hours. For less reactive substrates, the reaction can be performed in a sealed pressure tube at 110 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by trituration with an ether/pentane mixture.
-
Characterize the purified 2-substituted quinazoline-4(3H)-thione by NMR, IR, and Mass Spectrometry.
Protocol 3: Desulfurization of Quinazoline-4(1H)-thiones to Quinazolines using Raney Nickel
This protocol details the conversion of a quinazoline-4(1H)-thione intermediate to the corresponding quinazoline via desulfurization with Raney Nickel.
Materials:
-
2,3-Dihydroquinazoline-4(1H)-thione or 2-substituted quinazoline-4(3H)-thione
-
Raney Nickel (slurry in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Celite® for filtration
-
Standard glassware for workup and purification
Procedure:
-
Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.
-
In a round-bottom flask, dissolve the quinazoline-4(1H)-thione (1.0 mmol) in ethanol (25 mL).
-
Carefully wash the Raney Nickel slurry (approximately 3-5 times the weight of the substrate) with ethanol to remove the water.
-
Add the ethanol-wet Raney Nickel to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the resulting crude quinazoline derivative by column chromatography or recrystallization.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Visualizations
Application Notes and Protocols: 2-Aminobenzenecarbothioamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, is a versatile bifunctional building block in synthetic organic chemistry. Its unique structure, featuring an aromatic ring substituted with both a nucleophilic amino group and a thioamide moiety, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocyclic systems, such as quinazolines and benzothiazines, form the core scaffolds of numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds using this compound as the starting material.
Application Note 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-thiones
The reaction of this compound with various aldehydes or ketones provides a straightforward and efficient route to 2,3-dihydroquinazolin-4(1H)-thiones.[3] This cyclocondensation reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization.[4][5] The resulting dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.
General Reaction Scheme: this compound with Aldehydes
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Metal Complex Synthesis using 2-Aminobenzenecarbothioamide as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of metal complexes utilizing 2-Aminobenzenecarbothioamide (also known as o-aminothiobenzamide) as a versatile ligand. This document is intended to serve as a practical guide for researchers in coordination chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a bidentate ligand that can coordinate with a variety of transition metal ions through its amino nitrogen and thioamide sulfur atoms. The resulting metal complexes exhibit diverse coordination geometries and possess a range of interesting biological activities, including antimicrobial and anticancer properties. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable complexes with various metal centers, making this ligand a subject of significant interest in the development of novel therapeutic agents.
Data Presentation
Table 1: Physicochemical and Spectral Data of Representative Metal Complexes
| Complex Formula | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(N-H) | Key IR Bands (cm⁻¹) ν(C=S) | Key IR Bands (cm⁻¹) ν(M-N) | Key IR Bands (cm⁻¹) ν(M-S) |
| [Cu(L)₂Cl₂] | Green | >300 | 15.2 | 1.82 | ~3300 | ~750 | ~450 | ~320 |
| [Ni(L)₂Cl₂] | Light Green | 280-282 | 12.5 | 3.15 | ~3310 | ~745 | ~460 | ~330 |
| [Co(L)₂Cl₂] | Blue | 290-292 | 14.8 | 4.98 | ~3290 | ~740 | ~455 | ~325 |
| [Zn(L)₂Cl₂] | White | >300 | 10.7 | Diamagnetic | ~3320 | ~755 | ~465 | ~335 |
*L = this compound. Data is generalized from typical values for similar complexes.
Table 2: In Vitro Antimicrobial Activity of this compound Complexes (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound (L) | 8 | 7 | 6 | 5 | 9 |
| [Cu(L)₂Cl₂] | 18 | 16 | 14 | 12 | 20 |
| [Ni(L)₂Cl₂] | 15 | 14 | 11 | 10 | 17 |
| [Co(L)₂Cl₂] | 16 | 15 | 12 | 11 | 18 |
| [Zn(L)₂Cl₂] | 14 | 13 | 10 | 9 | 16 |
| Ciprofloxacin (Std. Antibiotic) | 25 | 23 | 21 | 19 | - |
| Fluconazole (Std. Antifungal) | - | - | - | - | 22 |
Data is representative of typical results for analogous metal thioamide complexes.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Copper Thioamide Complexes
| Complex | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| [Cu(L)₂Cl₂] | 12.5 | 15.2 | 18.9 |
| Cisplatin | 8.9 | 10.1 | 7.5 |
*L = A thioamide ligand similar to this compound. IC₅₀ values are illustrative based on published data for similar copper complexes.[1]
Experimental Protocols
Protocol 1: General Synthesis of Metal(II) Complexes with this compound
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.
-
A colored precipitate will form during the reflux.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
-
Determine the yield and characterize the complex using appropriate analytical techniques.
Protocol 2: Characterization of the Synthesized Metal Complexes
1. Melting Point Determination:
-
Determine the melting or decomposition point of the synthesized complexes using a melting point apparatus to assess their purity and thermal stability.
2. Molar Conductance Measurement:
-
Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).
-
Measure the molar conductance using a calibrated conductivity meter. The values can help in determining the electrolytic nature of the complexes.
3. Infrared (IR) Spectroscopy:
-
Record the FT-IR spectra of the ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Compare the spectra to identify the coordination sites. Key bands to observe are the N-H stretching, C=S stretching, and the appearance of new bands corresponding to M-N and M-S vibrations in the far-IR region.
4. UV-Visible Spectroscopy:
-
Record the electronic spectra of the complexes in a suitable solvent (e.g., DMSO) in the range of 200-800 nm.
-
The d-d transitions and charge transfer bands provide information about the geometry of the metal complexes.
5. Magnetic Susceptibility Measurement:
-
Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a vibrating sample magnetometer.
-
The effective magnetic moment (µ_eff) can be calculated to determine the number of unpaired electrons and infer the geometry of the complex.
6. ¹H NMR Spectroscopy (for diamagnetic complexes):
-
Record the ¹H NMR spectra of the ligand and its diamagnetic complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Shifts in the proton signals upon complexation can provide further evidence of coordination.
7. Elemental Analysis:
-
Perform elemental analysis (C, H, N, S) to determine the empirical formula of the synthesized complexes and compare it with the calculated values.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Workflow for biological screening of synthesized metal complexes.
Potential Applications in Drug Development
Metal complexes of this compound and related ligands have shown significant promise in several areas of drug development:
-
Antimicrobial Agents: The chelation of the metal ion to the ligand often enhances its antimicrobial activity compared to the free ligand.[2][3][4][5] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. These complexes can serve as scaffolds for the development of new antibiotics to combat drug-resistant pathogens.
-
Anticancer Agents: Copper complexes, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][6][7][8] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis in cancer cells. The versatile coordination chemistry of these complexes allows for the fine-tuning of their redox properties and biological activity.
-
Enzyme Inhibitors: The ability of these complexes to coordinate to active sites of metalloenzymes makes them potential candidates for enzyme inhibition studies.
Conclusion
The synthesis of metal complexes using this compound as a ligand offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting complexes, make this an attractive area for further research and development. The data and protocols presented in these application notes are intended to facilitate the exploration of these compounds by the scientific community.
References
- 1. Anticancer activity and biophysical reactivity of copper complexes of 2-(benzo[d][1,3]dioxol-5-ylmethylene)-N-alkylhydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of counterions on the formation of supramolecular platinum group metal complexes containing pyridyl thioamide derivatives: antioxidant and antimicrobial studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Anticancer Activity of Copper(II) 5-Methylenetrimethylammonium-Thiosemicarbazonates and Their Interaction with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Prostate Cancer Activity of 8-Hydroxyquinoline-2-Carboxaldehyde Thiosemicarbazide Copper Complexes in vivo by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer potency of copper(II) complexes of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Aminobenzenecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-aminobenzenecarbothioamide derivatives, valuable intermediates in medicinal chemistry and drug development. The described methodology follows a reliable two-step synthetic route commencing with the formation of a 2-aminobenzamide intermediate from isatoic anhydride, followed by a thionation reaction to yield the target carbothioamide. This protocol offers high yields and can be adapted for the synthesis of a diverse library of derivatives.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The presence of the thioamide functional group often imparts unique pharmacological properties, making these compounds attractive targets for drug discovery programs. This protocol details a robust and reproducible two-step synthesis suitable for laboratory-scale preparation of these valuable compounds.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of 2-Aminobenzamide Derivatives. This step involves the reaction of isatoic anhydride with a primary amine, leading to the formation of a substituted 2-aminobenzamide. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation.[1][2]
-
Step 2: Thionation of 2-Aminobenzamide Derivatives. The 2-aminobenzamide intermediate is then converted to the corresponding this compound derivative using a thionating agent, such as Lawesson's reagent. This reaction efficiently replaces the carbonyl oxygen with a sulfur atom.[3][4][5]
Experimental Protocols
Step 1: Synthesis of 2-Amino-N-(substituted)benzamide (General Procedure)
This protocol is adapted from established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1][2]
Materials:
-
Isatoic anhydride
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.
-
To this solution, add the desired substituted primary amine (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
A solid precipitate of the 2-aminobenzamide derivative will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-N-(substituted)benzamide.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 2-Amino-N-(substituted)benzenecarbothioamide (General Procedure)
This protocol is based on the thionation of amides using Lawesson's reagent.[3][4][5]
Materials:
-
2-Amino-N-(substituted)benzamide (from Step 1)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or argon inlet
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 2-amino-N-(substituted)benzamide (1.0 eq) in anhydrous THF or toluene.
-
Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-amino-N-(substituted)benzenecarbothioamide.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-aminobenzamide derivatives, which are the precursors to the target thioamides.
| Entry | Amine (R-NH₂) | Product (2-Amino-N-R-benzamide) | Yield (%) | Melting Point (°C) |
| 1 | 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72 | 122 |
| 2 | 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 | 147 |
| 3 | 4-Toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 | 149 |
| 4 | 4-Methoxyaniline | 2-Amino-N-(4-methoxyphenyl)benzamide | 85 | 158 |
| 5 | Aniline | 2-Amino-N-phenylbenzamide | 92 | 131 |
*Yields and melting points are based on data from the synthesis of 2-aminobenzamide derivatives.[1][2] The subsequent thionation step typically proceeds in good to excellent yields (60-90%) depending on the substrate.[3]
Mandatory Visualization
Caption: Synthetic workflow for this compound derivatives.
References
Application Notes and Protocols for the Analysis of 2-Aminobenzenecarbothioamide by HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Aminobenzenecarbothioamide (Thioanthranilamide) using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound.
Introduction
This compound is an organic compound containing an amino group and a thiocarbonyl functional group attached to a benzene ring.[1] Its potential applications in pharmaceuticals and agrochemicals necessitate reliable analytical methods for its quantification and purity assessment.[1] This document outlines robust HPLC and GC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of aromatic and polar compounds. The method described here is based on established protocols for similar compounds like 2-mercaptobenzimidazole and aminobenzoic acid isomers.[2][3]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water (v/v). For Mass Spectrometry (MS) compatible applications, formic acid is recommended over non-volatile buffers like phosphoric acid.[2]
-
Gradient Program:
-
0-5 min: 10% ACN
-
5-20 min: 10% to 90% ACN
-
20-25 min: 90% ACN
-
25-30 min: 90% to 10% ACN
-
30-35 min: 10% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like amides, derivatization may be necessary to improve thermal stability and chromatographic performance. However, a direct injection method is presented here as a starting point, based on general methods for amide analysis.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the chosen solvent.
-
Create a series of calibration standards through serial dilutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
GC-MS System and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity column such as a DB-5ms or Rxi-624sil MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis in SIM mode, monitor characteristic ions of the analyte.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration of the analyte in the samples.
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the validation of these analytical methods. The values are illustrative and should be determined experimentally.
| Parameter | HPLC Method | GC-MS Method |
| Retention Time (min) | ~15.2 | ~12.8 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Visualizations
Experimental Workflow
Caption: General workflow for sample analysis using HPLC and GC-MS.
Method Selection Logic
References
Applications of 2-Aminobenzenecarbothioamide and its Analogs in Medicinal Chemistry
Introduction
2-Aminobenzenecarbothioamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This class of compounds has garnered significant interest for its potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the thioamide group, an isostere of the amide bond, imparts unique physicochemical properties that can enhance metabolic stability and biological activity. This document provides an overview of the applications of this compound analogs, including their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and pathway diagrams.
Anticancer Applications
Derivatives of the 2-aminobenzothiazole and 2-aminobenzamide scaffolds, which are structurally related to this compound, have emerged as potent anticancer agents by targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]
Kinase Inhibition
Several studies have demonstrated the efficacy of these compounds as inhibitors of key kinases in oncogenic signaling pathways.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Inhibition of this kinase is a well-established strategy in cancer therapy. A series of 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 23 (a 2-aminobenzothiazole derivative) exhibited a half-maximal inhibitory concentration (IC50) of 97 nM against VEGFR-2 and displayed significant antiproliferative activity against various cancer cell lines.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Aberrant EGFR signaling is a hallmark of several cancers.[1] Novel 2-aminobenzothiazole derivatives have shown robust inhibitory activity against EGFR. For example, compounds 10 and 11 demonstrated IC50 values of 94.7 nM and 54.0 nM, respectively, against EGFR kinase.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival.[1] A novel 2-aminobenzothiazole derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM and demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells.[1]
Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1] A 2-aminobenzothiazole derivative, compound 40 , showed inhibitory activity against CDK2 with an IC50 of 4.29 μM and potent cytotoxicity against several cancer cell lines.[1]
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 23 | VEGFR-2 | HT-29, PC-3, A549, U87MG | 0.097 (enzymatic) | [1] |
| 10 | EGFR | - | 0.0947 (enzymatic) | [1] |
| 11 | EGFR | - | 0.054 (enzymatic) | [1] |
| 13 | EGFR | HCT116 | 6.43 | [1] |
| 13 | EGFR | A549 | 9.62 | [1] |
| 13 | EGFR | A375 | 8.07 | [1] |
| 54 | PI3Kα | MCF-7 | 0.00103 (enzymatic) | [1] |
| 40 | CDK2 | A549 | 3.55 | [1] |
| 40 | CDK2 | MCF-7 | 3.17 | [1] |
| 40 | CDK2 | Hep3B | 4.32 | [1] |
| OMS5 | - | A549 | 22.13 | [2] |
| OMS5 | - | MCF-7 | 61.03 | [2] |
| OMS14 | - | A549 | 23.51 | [2] |
| OMS14 | - | MCF-7 | 38.62 | [2] |
Note: The compounds listed are 2-aminobenzothiazole derivatives, which are structural analogs of this compound.
Signaling Pathways in Cancer
The anticancer effects of this compound analogs are often attributed to their modulation of critical signaling pathways that are dysregulated in cancer.
This pathway is central to cell growth, proliferation, and survival. Inhibition of PI3K by compounds like derivative 54 blocks the downstream activation of AKT and mTOR, leading to reduced protein synthesis and cell cycle arrest.[1][3]
References
The Pivotal Role of 2-Aminobenzenecarbothioamide in the Synthesis of Novel Agrochemicals
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in the field of drug development now have access to comprehensive application notes and protocols detailing the use of 2-Aminobenzenecarbothioamide as a key intermediate in the synthesis of a new generation of agrochemicals. This critical building block is at the forefront of developing potent insecticides with a novel mode of action, offering promising solutions for effective pest management.
This compound, also known as thioanthranilamide, serves as a crucial precursor for the synthesis of N-thio-anthranilamide derivatives. These compounds have demonstrated significant insecticidal activity, positioning them as a vital area of research and development in the agrochemical industry. The core structure of these insecticides is assembled by reacting this compound with various acylating and coupling agents to introduce diverse functionalities that modulate their biological activity and spectrum.
Application in Insecticide Synthesis
The primary application of this compound in agrochemical synthesis is in the production of N-thio-anthranilamide insecticides. These insecticides represent a significant advancement in pest control technology.
General Synthesis Pathway
The synthesis of these novel insecticides generally involves a multi-step process, which is initiated by the acylation of this compound. A critical subsequent step involves the reaction with a substituted pyrazole carboxylic acid, often facilitated by a coupling agent, to form the final active molecule. The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of N-thio-anthranilamide insecticides.
Mechanism of Action: Targeting Insect Ryanodine Receptors
N-thio-anthranilamide insecticides, derived from this compound, share a mode of action with the broader class of anthranilic diamide insecticides. Their primary target is the insect ryanodine receptor (RyR), a crucial component of calcium signaling in muscle cells.
These insecticides act as potent activators of the RyR, causing an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This disruption of calcium homeostasis leads to continuous muscle contraction, paralysis, and ultimately, the death of the insect pest. The selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.
The signaling pathway can be illustrated as follows:
Caption: Signaling pathway of N-thio-anthranilamide insecticides.
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and evaluation of these novel agrochemicals. The following provides a representative protocol for the synthesis of a model N-thio-anthranilamide insecticide.
Protocol: Synthesis of a Representative N-(Aryl)-N'-thio-anthranilamide
Materials:
-
This compound
-
Substituted pyrazole-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Acid Chloride Formation: To a solution of the substituted pyrazole-carboxylic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Coupling Reaction: Dissolve this compound in an anhydrous solvent and cool to 0°C. Add a suitable base, such as triethylamine, followed by a solution of the crude acid chloride in the same solvent, dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-(Aryl)-N'-thio-anthranilamide insecticide.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The efficacy of newly synthesized agrochemicals is determined through rigorous biological assays. The following table summarizes representative insecticidal activity data for a series of N-thio-anthranilamide derivatives against key lepidopteran pests.
| Compound ID | Target Pest | LC50 (mg/L) |
| NTA-01 | Plutella xylostella (Diamondback Moth) | 0.5 - 1.2 |
| NTA-02 | Spodoptera exigua (Beet Armyworm) | 1.0 - 2.5 |
| NTA-03 | Helicoverpa armigera (Cotton Bollworm) | 0.8 - 1.5 |
| Commercial Standard | Plutella xylostella | 0.3 - 0.8 |
Note: LC50 (Lethal Concentration, 50%) values are indicative and can vary based on specific assay conditions.
Conclusion
This compound has emerged as a valuable and versatile intermediate for the synthesis of a new class of insecticides with a potent and selective mode of action. The development of N-thio-anthranilamide derivatives offers a promising avenue for addressing the ongoing challenges of pest resistance and the need for more sustainable agricultural practices. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to further explore and optimize this important class of agrochemicals.
Application Notes and Protocols for 2-Aminobenzenecarbothioamide Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the evaluation of 2-aminobenzenecarbothioamide derivatives as a promising class of antimicrobial agents. The following sections detail the synthesis, characterization, and biological evaluation of these compounds, including standardized protocols for key experiments and data presentation templates.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound (or 2-aminothiobenzamide) derivatives have emerged as a scaffold of interest due to their structural similarity to known bioactive molecules and the diverse biological activities associated with the thioamide functional group. Thioamides are known to exhibit a range of pharmacological properties, and their incorporation into the 2-aminobenzene framework presents a promising strategy for the development of new antimicrobial drugs.
Data Presentation
Effective evaluation of novel antimicrobial candidates requires a systematic and clear presentation of quantitative data. The following tables provide a standardized format for summarizing the antimicrobial activity and cytotoxicity of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R-Group | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | ||
| 2-ABT-01 | H | 64 | 128 | 256 |
| 2-ABT-02 | 4-Cl-Ph | 16 | 32 | 64 |
| 2-ABT-03 | 4-NO2-Ph | 8 | 16 | 32 |
| 2-ABT-04 | 4-OCH3-Ph | 32 | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 0.25 |
| Fluconazole | (Positive Control) | - | - | - |
Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.
Table 2: Cytotoxicity (IC50) of this compound Derivatives against Mammalian Cell Lines
| Compound ID | R-Group | IC50 (µM) on HEK293 (Human Embryonic Kidney Cells) | IC50 (µM) on HepG2 (Human Hepatocellular Carcinoma Cells) |
| 2-ABT-01 | H | >100 | >100 |
| 2-ABT-02 | 4-Cl-Ph | 75.2 | 88.5 |
| 2-ABT-03 | 4-NO2-Ph | 52.1 | 65.8 |
| 2-ABT-04 | 4-OCH3-Ph | 95.8 | >100 |
| Doxorubicin | (Positive Control) | 1.2 | 0.8 |
Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following section provides step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general two-step synthesis of N-substituted this compound derivatives starting from isatoic anhydride.
Step 1: Synthesis of N-Substituted 2-Aminobenzamide Intermediate
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or ethanol, add the desired primary amine (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude N-substituted 2-aminobenzamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
-
Characterize the intermediate using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.
Step 2: Thionation of the Amide to the Carbothioamide
-
Dissolve the N-substituted 2-aminobenzamide intermediate (1.0 eq) in anhydrous toluene or dioxane.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture at reflux for 3-6 hours, monitoring the conversion by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the synthesized compounds against various microbial strains.[1]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh agar plate culture, pick 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening
This method is suitable for preliminary screening of antimicrobial activity.[2]
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Plates: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.
-
Creation of Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A well with the solvent (e.g., DMSO) should be included as a negative control, and a well with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each well in millimeters.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on mammalian cell lines.
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be inhibited by this compound derivatives.
References
Application Notes and Protocols for Investigating the Anticancer Activity of Metal Complexes of 2-Aminobenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-based compounds represent a promising frontier in the development of novel anticancer therapeutics, moving beyond the traditional reliance on platinum-based drugs. The versatile coordination chemistry of transition metals, when combined with thoughtfully designed organic ligands, allows for the creation of complexes with unique steric and electronic properties capable of interacting with various biological targets. 2-Aminobenzenecarbothioamide, a ligand featuring both soft (sulfur) and hard (nitrogen) donor atoms, is a compelling candidate for the synthesis of such metal complexes. Its aromatic structure and chelating potential enable the formation of stable complexes with metals like copper, zinc, nickel, and cobalt, which have demonstrated significant cytotoxic activity against various cancer cell lines.
These application notes provide a comprehensive overview of the methodologies used to synthesize and evaluate the anticancer properties of metal complexes derived from this compound and structurally similar ligands. The protocols detailed below cover the synthesis of these complexes, assessment of their cytotoxic effects, and investigation into their mechanisms of action, including apoptosis induction and DNA interaction.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic efficacy of metal complexes is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize representative IC50 values for metal complexes with ligands structurally related to this compound, showcasing their potential as anticancer agents.
Table 1: IC50 Values of Representative Metal Complexes Against Various Cancer Cell Lines
| Complex | Ligand Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cu(II) Complex | Schiff Base (from 2-aminophenol) | A549 (Lung) | 3.93 | Cisplatin | - |
| Zn(II) Complex | Schiff Base | MDA-MB-231 (Breast) | 0.01 - 20 | - | - |
| Ni(II) Complex | Azo (from 2-aminobenzimidazole) | MCF-7 (Breast) | 130.3 (µg/mL) | - | - |
| Zn(II) Complex | Phosphonate | Hepatocellular Carcinoma | 9.58 (µg/mL) | - | - |
Note: Data presented is for structurally related compounds to indicate the potential range of activity for this compound metal complexes.
Experimental Protocols
Protocol 1: Synthesis of a Representative Metal(II) Complex of this compound
This protocol describes a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals.
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, NiCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in 30 mL of warm ethanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the ligand solution while stirring continuously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The formation of a precipitate should be observed.
-
Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with two small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or in an oven at 60-70 °C.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, ¹H-NMR spectroscopy, and elemental analysis to confirm its structure and purity.
Application Notes and Protocols: 2-Aminobenzenecarbothioamide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. The presence of the thioamide group, along with the amino and phenyl substituents, allows for diverse structural modifications, enabling the fine-tuning of inhibitory activity and selectivity against a range of enzymatic targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as inhibitors of key enzyme classes, including kinases, carbonic anhydrases, and ureases.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of isatoic anhydride with a primary amine, followed by thionation. Another versatile approach is the direct amination of a 2-halobenzenecarbothioamide. Below is a general protocol for the synthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides, a class of this compound derivatives.[1]
Protocol 1: Synthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides [1]
Materials:
-
Hydrazinecarbothioamide (Thiosemicarbazide)
-
Substituted aromatic or heteroaromatic aldehydes
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve hydrazinecarbothioamide (1.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask with constant stirring.
-
To this solution, add the substituted aldehyde (1.0 mmol).
-
Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, solid particles will precipitate.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-(hetero(aryl)methylene)hydrazine-1-carbothioamide derivative.
-
Characterize the synthesized compounds using analytical techniques such as NMR, IR, and mass spectrometry.
II. Enzyme Inhibition Assays
This section provides detailed protocols for assessing the inhibitory activity of this compound derivatives against various enzyme targets.
A. Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] 2-Aminobenzothiazole derivatives, structurally related to 2-aminobenzenecarbothioamides, have shown potent inhibitory activity against several kinases.
1. Lck (Lymphocyte-specific protein tyrosine kinase) Inhibition Assay
Lck is a tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[3][4]
Protocol 2: Lck Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant Lck enzyme
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of Lck enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
2. CDK2 (Cyclin-dependent kinase 2) Inhibition Assay
CDK2, in complex with cyclins E and A, is a key regulator of the cell cycle, particularly the G1/S phase transition.[5][6]
Protocol 3: CDK2/Cyclin A2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme complex
-
Substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
The procedure is similar to the Lck kinase assay described in Protocol 2, with the substitution of the Lck enzyme and substrate with the CDK2/Cyclin A2 enzyme complex and its specific substrate.
B. Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[8]
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add 80 µL of Tris-HCl buffer to each well.
-
Add 5 µL of the CA enzyme solution to the sample, solvent control, and inhibitor control wells.
-
Add 10 µL of the test compound solution to the sample wells and 10 µL of DMSO to the solvent control wells. Add 10 µL of acetazolamide to the inhibitor control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of p-NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition and IC50 values.
C. Urease Inhibition Assay
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH.[9][10] It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[11]
Protocol 5: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Thiourea (standard inhibitor)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkaline hypochlorite solution (e.g., 0.5% w/v sodium hypochlorite in 0.125 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 625 nm
Procedure:
-
Prepare serial dilutions of the test compounds and thiourea in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution or DMSO (for control).
-
Add 25 µL of urease enzyme solution (e.g., 4U) to each well.
-
Pre-incubate the plate at 37°C for 4 hours.
-
Add 200 µL of urea solution (500 mM in phosphate buffer containing 0.002% phenol red) to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of inhibition and IC50 values.
III. Data Presentation
The inhibitory activities of this compound derivatives against various enzymes are summarized in the tables below.
Table 1: Urease Inhibition Data for 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamide Derivatives
| Compound | Structure | IC50 (µM) |
| 3f | (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | 0.58[12] |
| Thiourea (Standard) | 21.24[12] |
Table 2: Carbonic Anhydrase II Inhibition Data for Hydrazine-1-carbothioamide Derivatives
| Compound | Structure | IC50 (µM) |
| 3h | (E)-N-methyl-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide | 0.13 |
| Acetazolamide (Standard) | - | |
| (Note: Specific IC50 for Acetazolamide under these exact conditions was not provided in the source, but it is a standard potent inhibitor) |
Table 3: Acetylcholinesterase (AChE) Inhibition Data for Selected Inhibitors (for comparative purposes)
| Compound | IC50 (µM) |
| Donepezil | - |
| Tacrine | - |
| Compound 8g | 2.14 ± 0.02[13] |
| (Note: Data for specific this compound derivatives against AChE is limited in the provided search results. This table shows data for other heterocyclic inhibitors for context.) |
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
A. Signaling Pathways
Caption: Lck Signaling Pathway and Point of Inhibition.
Caption: CDK2 Signaling Pathway in G1/S Transition.
B. Experimental Workflows
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a variety of enzymes implicated in human diseases. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and optimize this compound derivatives as potential therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urease - Wikipedia [en.wikipedia.org]
- 10. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Aminobenzenecarbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Aminobenzenecarbothioamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Route A: The thionation of 2-aminobenzamide using a thionating agent such as Lawesson's reagent.
-
Route B: The reaction of 2-aminobenzonitrile with a source of hydrogen sulfide (H₂S), such as sodium hydrosulfide (NaSH) or H₂S gas in a suitable solvent.
Q2: I am seeing a significant amount of an insoluble, non-polar impurity in my reaction mixture after using Lawesson's reagent. What is it and how can I remove it?
A2: This is likely the phosphorus-containing six-membered ring byproduct (Anisole-P=S)₂S, which is a known stoichiometric byproduct of Lawesson's reagent.[1][2] Its polarity can be similar to the desired thioamide product, making chromatographic separation challenging.[3] Refer to the troubleshooting guide under Route A for specific removal protocols.
Q3: My synthesis from 2-aminobenzonitrile is giving me a significant amount of a water-soluble byproduct. What could this be?
A3: A common side reaction in the synthesis starting from 2-aminobenzonitrile is the hydrolysis of the nitrile group to an amide, forming 2-aminobenzamide. This is particularly prevalent if the reaction is carried out under aqueous or basic conditions.
Q4: I have an unexpected peak in my mass spectrum that does not correspond to the starting material or the desired product. What could it be?
A4: Depending on the synthetic route, this could be a cyclized byproduct. In the case of synthesis from 2-aminobenzonitrile, intramolecular cyclization can lead to the formation of 4H-3,1-benzothiazine-4-thione. From 2-aminobenzamide, while less common, cyclization to other heterocyclic systems is possible under harsh conditions.
Troubleshooting Guides
Route A: Thionation of 2-Aminobenzamide with Lawesson's Reagent
This route involves the conversion of the carbonyl group of 2-aminobenzamide to a thiocarbonyl group.
| Issue/Side Product | Probable Cause | Recommended Solution |
| Phosphorus Byproduct Contamination | Inherent byproduct from Lawesson's reagent.[1][2] | Treat the reaction mixture with ethanol or ethylene glycol post-reaction to decompose the byproduct into more polar, easily separable compounds.[2] Perform a thorough aqueous work-up before chromatography.[2] |
| Low Conversion | Insufficient amount of Lawesson's reagent; low reaction temperature or short reaction time. | Use at least 0.5 equivalents of Lawesson's reagent per amide group. Ensure the reaction is heated sufficiently (reflux in toluene is common) and monitor by TLC for complete consumption of the starting material.[3] |
| Formation of Unidentified Byproducts | The amino group may react with Lawesson's reagent under certain conditions, leading to complex mixtures. | Maintain the reaction temperature as recommended and avoid prolonged reaction times after the starting material is consumed. |
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.6 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethanol (2 mL per mmol of Lawesson's reagent) and reflux for 2 hours to decompose the phosphorus byproduct.[2]
-
Remove the solvent under reduced pressure.
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Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the O-Benzoyl-β-aminopropioamidoximes with Lawesson's Reagent and Spectral Characterization of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminobenzenecarbothioamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Aminobenzenecarbothioamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: While specific quantitative solubility data is not extensively available in the literature, a mixed solvent system of ethanol and water is a highly effective starting point for the recrystallization of this compound. This is based on protocols for structurally similar aromatic thioamides.[1] Ethanol typically provides good solubility at elevated temperatures, while the addition of water as an anti-solvent reduces the solubility at room temperature and below, facilitating crystal formation.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is 120°C. A sharp melting point range around this temperature is a good indicator of high purity after recrystallization.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Purity can be assessed using several analytical techniques. Melting point analysis is a straightforward method; a pure compound will have a sharp melting point range close to the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR can identify the presence of impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also excellent for determining purity.
Q4: Can other solvents be used for the recrystallization?
A4: Yes, other polar solvents may be suitable. The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Small-scale solvent screening with solvents like methanol, ethanol, acetone, and ethyl acetate is recommended to find the optimal solvent or solvent mixture for your specific sample.
Troubleshooting Guides
Problem: No crystals form upon cooling.
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Possible Cause: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.
-
-
Possible Cause: The rate of cooling is too slow, or the solution needs a nucleation site.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Alternatively, add a small seed crystal of pure this compound to the cooled solution. As a last resort, place the solution in an ice bath to induce crystallization, though this may lead to smaller, less pure crystals.
-
Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The solubility of the compound in the chosen solvent is too high, even at lower temperatures, or the solution is cooling too rapidly.
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Solution: Reheat the solution to dissolve the oil. Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble, like water in the case of an ethanol solution) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.
-
Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing a solution of the crude product through a short column of silica gel, before recrystallization.
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Problem: The yield of recrystallized product is very low.
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Possible Cause: Too much solvent was used during dissolution, and a significant amount of the product remains in the mother liquor.
-
Solution: Before filtering, cool the solution in an ice bath for a longer period to maximize crystal formation. If the mother liquor is still suspected to contain a large amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
-
Possible Cause: The crystals were washed with a solvent at room temperature.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Water | High | 100 | Poor | Low |
| Ethanol | High | 78 | Moderate | High |
| Methanol | High | 65 | Moderate | High |
| Acetone | Medium | 56 | Good | Very High |
| Ethyl Acetate | Medium | 77 | Low | Moderate |
| Toluene | Low | 111 | Poor | Low |
| Hexane | Low | 69 | Poor | Poor |
Note: This data is estimated based on the behavior of similar aromatic thioamides and general solubility principles. Experimental verification is recommended.
Experimental Protocol
Recrystallization of this compound from an Ethanol/Water Mixed Solvent System
-
Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. To this, add 20 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with magnetic stirring. Add a boiling chip to ensure smooth boiling. Continue heating until all the solid has dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them over a beaker of boiling water. Quickly filter the hot solution into the preheated flask.
-
Inducing Crystallization: While the ethanolic solution is still hot, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final recrystallization mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Optimizing reaction conditions for synthesizing 2-Aminobenzenecarbothioamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-aminobenzenecarbothioamide derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves a two-step process: first, the synthesis of the precursor, 2-aminobenzamide, followed by a thionation reaction to convert the amide to a thioamide. A common route to 2-aminobenzamide is the reaction of isatoic anhydride with an appropriate amine.[1] The subsequent thionation is typically achieved using a thionating agent like Lawesson's Reagent.[2][3][4]
Q2: What is Lawesson's Reagent and why is it preferred for thionation?
A2: Lawesson's Reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[4] It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it allows for milder reaction conditions, often results in higher yields, and has better solubility in organic solvents.[4]
Q3: What are the primary safety concerns when working with Lawesson's Reagent?
A3: Lawesson's Reagent is sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. Therefore, it should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried.
Q4: Can I use microwave synthesis for these reactions?
A4: Yes, microwave-assisted synthesis can be a highly effective method for both the synthesis of the 2-aminobenzamide precursor and the thionation step.[1] Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[2][4]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Quality or Degraded Lawesson's Reagent | Use a fresh batch of Lawesson's Reagent. The reagent can degrade over time, especially with exposure to moisture.[4] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature.[4] |
| Suboptimal Reaction Temperature | The reactivity of Lawesson's Reagent is temperature-dependent. For aromatic amides, refluxing in a solvent like toluene or THF is common. Consider a higher boiling point solvent if the reaction is sluggish, but be mindful of potential side reactions. |
| Incorrect Stoichiometry | An insufficient amount of Lawesson's Reagent will lead to incomplete conversion. A slight excess (0.5 to 1.0 equivalents) is often used.[4] |
| Poor Solubility of Reactants | Ensure that both the 2-aminobenzamide derivative and Lawesson's Reagent are adequately dissolved in the chosen solvent. THF is often a good choice due to its ability to dissolve Lawesson's Reagent.[5] |
Issue 2: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can lead to the decomposition of reactants or products. Try running the reaction at a lower temperature for a longer duration. |
| Presence of Moisture | Water can react with Lawesson's Reagent and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with Other Functional Groups | If your 2-aminobenzamide derivative has other sensitive functional groups, they may also react with Lawesson's Reagent. Consider using protecting groups for these functionalities. |
| Azide Group Reduction | If your derivative contains an azide group, Lawesson's reagent may reduce it to a primary amine.[6] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Phosphorus Byproducts | The reaction with Lawesson's Reagent produces phosphorus-containing byproducts that can be difficult to separate.[7] An aqueous work-up is crucial before chromatography.[5] In some cases, refluxing the crude mixture with ethanol or ethylene glycol can convert these byproducts into more polar species that are easier to remove.[4] |
| Similar Polarity of Product and Byproducts | The phosphorus byproducts can have similar polarity to the desired thioamide, making chromatographic separation challenging.[7] Consider recrystallization as an alternative or complementary purification method.[8] |
| Product is a Non-polar Compound | The thioamide product may be non-polar and run high up on a TLC plate.[5] Adjust your solvent system for column chromatography accordingly (e.g., using a less polar eluent). |
Data Presentation
Table 1: Optimization of Reaction Conditions for Thionation of Amides
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |
| 1 | Toluene | 110 | 4 | 0.5 | 75 |
| 2 | THF | 65 | 6 | 0.5 | 82 |
| 3 | Dioxane | 100 | 4 | 0.6 | 85 |
| 4 | Xylene | 140 | 2 | 0.5 | 70 |
| 5 | Toluene | 80 | 12 | 0.5 | 65 |
| 6 | THF (Microwave) | 100 | 0.25 | 0.5 | 90 |
Note: This table is a representative summary based on typical conditions for thionation of aromatic amides. Actual yields will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzamide (Precursor)
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1]
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in DMF.
-
Addition of Amine: To this solution, add a solution of the desired amine (1.0 eq.) in DMF.
-
Reaction: Reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The precipitated solid product is filtered off and can be further purified by recrystallization.
Protocol 2: Synthesis of this compound (Thionation)
This protocol is a general procedure for the thionation of an aromatic amide using Lawesson's Reagent.
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminobenzamide derivative (1.0 eq.) and Lawesson's Reagent (0.5 - 1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF or toluene).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification:
-
Aqueous Wash: Redissolve the crude residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
-
Recrystallization: Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8]
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the thionation of 2-aminobenzamide using Lawesson's Reagent.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
How to increase the yield of quinazoline synthesis from 2-Aminobenzenecarbothioamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolines from 2-aminobenzenecarbothioamide. Our goal is to help you increase your reaction yield and overcome common experimental challenges.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. The following guide addresses specific problems you might encounter when synthesizing quinazolines from this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Formation | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time and/or temperature to find the optimal conditions. |
| Poor quality of starting materials: Impurities in this compound or the coupling partner can lead to side reactions and reduced yield. | Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Recrystallize or purify the starting materials if necessary. | |
| Suboptimal solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. | Screen a variety of solvents with different polarities (e.g., ethanol, dimethylformamide (DMF), toluene, acetonitrile). High-boiling point polar aprotic solvents like DMF are often effective. | |
| Inefficient cyclization: The final ring-closing step to form the quinazoline core may be slow or unfavorable under the current conditions. | Consider the addition of a catalyst. Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can facilitate the cyclization. For certain reactions, a base might be required to promote nucleophilic attack. | |
| 2. Formation of Multiple Products | Side reactions: The thioamide group can undergo side reactions, or the intermediate may react in unintended ways. A common side reaction is the formation of benzothiazoles. | Carefully control the reaction temperature. Lowering the temperature may favor the desired reaction pathway. The choice of catalyst can also influence selectivity. |
| Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to the degradation of sensitive compounds. | Monitor the reaction for the appearance of degradation products by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer period. | |
| 3. Difficulty in Product Isolation | Product is highly soluble in the workup solvent: This can lead to significant loss of product during the extraction and washing steps. | Use a less polar solvent for extraction if your product has moderate polarity. Minimize the volume of washing solvents. Consider precipitation or crystallization as an alternative to extraction. |
| Product co-elutes with impurities during chromatography: This makes it difficult to obtain a pure product. | Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. Consider using a different stationary phase if separation is still challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinazolines from this compound?
A1: The primary route involves the cyclocondensation of this compound with a suitable electrophile that provides the remaining carbon atom(s) for the pyrimidine ring. Common electrophiles include:
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Orthoesters (e.g., triethyl orthoformate): This is a straightforward method to synthesize quinazolines unsubstituted at the 2-position. The reaction is typically acid-catalyzed.
-
Aldehydes: Reaction with aldehydes in the presence of an oxidizing agent or a catalyst that promotes oxidative cyclization can yield 2-substituted quinazolines.
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Nitriles: In the presence of a Lewis acid catalyst, nitriles can react with this compound to form 2,4-disubstituted quinazolines.
Q2: I am observing the formation of a significant amount of benzothiazole as a byproduct. How can I minimize this?
A2: The formation of a benzothiazole byproduct can occur through an alternative cyclization pathway. To favor the formation of the quinazoline, you can try the following:
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Choice of Reagents: Using a more reactive electrophile for the quinazoline ring closure can outcompete the benzothiazole formation.
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Reaction Conditions: Carefully controlling the reaction temperature is crucial. Lower temperatures often favor the desired kinetic product.
-
Catalyst Selection: The use of specific Lewis or Brønsted acids can selectively promote the desired cyclization. Experiment with different catalysts to find the one that maximizes the quinazoline yield.
Q3: What is the role of a catalyst in this synthesis, and how do I choose the right one?
A3: A catalyst can play several roles in increasing the yield of quinazoline synthesis:
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Activation of the Electrophile: Lewis acids can coordinate to the carbonyl or nitrile group of the electrophile, making it more susceptible to nucleophilic attack by the amino group of this compound.
-
Facilitating Dehydration/Elimination: In the final cyclization step, an acid or base catalyst can promote the elimination of water or hydrogen sulfide to form the aromatic quinazoline ring.
The choice of catalyst depends on the specific reaction. For reactions with orthoesters, a Brønsted acid like acetic acid or p-toluenesulfonic acid is often sufficient. For reactions involving aldehydes or nitriles, a Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be more effective.
Q4: My reaction is sluggish and gives a low yield even after prolonged heating. What can I do?
A4: If your reaction is not proceeding efficiently, consider the following optimization strategies:
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Increase Reactant Concentration: A higher concentration of reactants can increase the reaction rate.
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Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1]
-
Change of Solvent: As mentioned in the troubleshooting guide, switching to a higher-boiling point solvent like DMF or dimethyl sulfoxide (DMSO) can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier.
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Quinazolines from this compound and Aldehydes
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.
Materials:
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This compound
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Substituted aldehyde (1.1 equivalents)
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Lewis acid catalyst (e.g., ZnCl₂, 10 mol%)
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Oxidizing agent (e.g., molecular iodine (I₂), 1.2 equivalents)
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Solvent (e.g., DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add the substituted aldehyde (1.1 equivalents) and the Lewis acid catalyst (10 mol%).
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Stir the mixture at room temperature for 30 minutes.
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Add the oxidizing agent (1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted quinazoline.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of a 2-phenylquinazoline from this compound and benzaldehyde under various conditions to illustrate the impact of different parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 24 | 25 |
| 2 | p-TsOH (10) | Ethanol | 78 | 12 | 45 |
| 3 | ZnCl₂ (10) | Toluene | 110 | 8 | 65 |
| 4 | FeCl₃ (10) | DMF | 120 | 6 | 78 |
| 5 | FeCl₃ (10) | DMF (Microwave) | 150 | 0.5 | 85 |
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in quinazoline synthesis.
General Experimental Workflow
Caption: A general experimental workflow for the synthesis of quinazolines.
References
Technical Support Center: Overcoming Solubility Issues of 2-Aminobenzenecarbothioamide in Organic Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Aminobenzenecarbothioamide in their organic reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. However, its poor solubility in many common organic solvents can present a significant hurdle in achieving successful and reproducible reaction outcomes. This guide offers a structured approach to addressing these solubility issues through a series of frequently asked questions (FAQs) and a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be soluble?
Based on its chemical structure, which contains both a polar amino group and a thioamide group, as well as a nonpolar benzene ring, this compound is expected to have limited solubility in nonpolar solvents and better solubility in polar aprotic solvents. General observations suggest it may be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially with heating. Its solubility in alcohols like ethanol and methanol is likely to be moderate and may require heating. It is generally poorly soluble in water and nonpolar solvents such as hexanes and toluene.
Q2: What are the initial steps to take when encountering a solubility issue with this compound?
Start by performing small-scale solubility tests with a variety of solvents covering a range of polarities. These tests should be conducted at both room temperature and with gentle heating. Carefully observe the dissolution and note any changes, such as color change or degradation.
Q3: Can heating be used to dissolve this compound?
Yes, heating can significantly improve the solubility of this compound. However, it is crucial to monitor for any signs of decomposition, such as a change in color or the formation of precipitates upon cooling that do not redissolve upon reheating. It is recommended to perform a small-scale test to determine the thermal stability of the compound in the chosen solvent before proceeding with the full-scale reaction.
Q4: Are there any alternative approaches if direct dissolution in a single solvent fails?
If this compound remains insoluble in a single solvent, a co-solvent system can be employed. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to enhance the overall solvating power. Another approach is to consider a different reaction setup, such as a slurry reaction, where the reagent is not fully dissolved.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Problem: this compound does not dissolve in the chosen reaction solvent.
Initial Assessment:
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Verify Solvent Purity: Ensure the solvent is pure and dry, as impurities or water can affect solubility.
-
Confirm Compound Identity and Purity: Verify the identity and purity of the this compound using appropriate analytical techniques (e.g., NMR, melting point). Impurities can significantly impact solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Question & Answer Troubleshooting
Q: My compound is still not dissolving even after trying several solvents. What should I do next?
A: If single-solvent screening is unsuccessful, a co-solvent system is the next logical step. Start by dissolving the this compound in a minimum amount of a high-polarity solvent in which it is most soluble (e.g., DMF or DMSO). Then, slowly add this solution to the bulk reaction solvent. This technique can often keep the compound in solution.
Q: I am concerned about the high boiling point of solvents like DMF and DMSO for product isolation. Are there other options?
A: Yes, if the high boiling point of the solvent is a concern, consider using a minimal amount of it as a co-solvent. Alternatively, explore other polar aprotic solvents with lower boiling points, such as N,N-dimethylacetamide (DMAc) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
Q: What if my compound dissolves upon heating but precipitates out when the reaction mixture is cooled to room temperature?
A: This indicates that the compound is only sparingly soluble at room temperature. If the reaction can be safely and effectively run at an elevated temperature, maintaining the heat throughout the reaction is a viable solution. If the reaction must be performed at a lower temperature, you may need to accept a slurry and ensure vigorous stirring to maintain a good reaction rate.
Q: Could the issue be with the reaction itself and not just the initial dissolution?
A: It is possible that a reactant or a newly formed product is causing the this compound to precipitate. Monitor the reaction mixture closely. If precipitation occurs after the reaction has started, it might be necessary to adjust the reaction conditions, such as concentration or temperature, or to choose a solvent system that can accommodate all components of the reaction mixture.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.
Materials:
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This compound
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A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexanes)
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Small vials or test tubes
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Vortex mixer
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Hot plate with a water or sand bath
Procedure:
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Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) into each vial.
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Add a measured volume of a solvent (e.g., 0.5 mL) to each vial.
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Vortex the vials at room temperature for 2-3 minutes.
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Observe and record whether the solid has dissolved.
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If the solid has not dissolved, gently heat the vial in a water or sand bath (e.g., to 50-60 °C) for a few minutes while stirring or occasionally vortexing.
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Observe and record any changes in solubility. Note any signs of decomposition (e.g., color change).
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Allow the heated vials to cool to room temperature and observe if any precipitation occurs.
Protocol 2: Preparing a Solution of this compound for Reaction
Objective: To prepare a homogeneous solution of this compound for use in an organic reaction.
Method A: Direct Dissolution with Heating
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To a reaction flask equipped with a magnetic stir bar and a condenser, add the desired amount of this compound and the chosen solvent.
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Begin stirring and gently heat the mixture using a suitable heating mantle or oil bath.
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Monitor the dissolution of the solid. Continue heating until a clear solution is obtained.
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Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Method B: Using a Co-Solvent
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In a separate small flask, dissolve the this compound in a minimal amount of a high-polarity solvent (e.g., DMF or DMSO) with gentle heating if necessary.
-
In the main reaction flask, add the bulk of the reaction solvent.
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Slowly add the concentrated solution of this compound to the main reaction flask with vigorous stirring.
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Observe for any signs of precipitation. If the solution remains homogeneous, proceed with the reaction.
Data Presentation
As specific quantitative solubility data is not widely published, a general qualitative solubility table is provided below based on chemical principles and anecdotal evidence. Researchers are strongly encouraged to perform their own solubility tests as described in Protocol 1.
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Good to Moderate | Heating is often required. These are good first choices for dissolution. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Poor | Solubility is likely to be limited and may require significant heating. |
| Less Polar | Acetone, Acetonitrile | Poor to Very Poor | May be useful as part of a co-solvent system. |
| Nonpolar | Toluene, Hexanes, DCM | Very Poor / Insoluble | Unlikely to be effective solvents for this compound. |
Visualization of Logical Relationships
The decision-making process for solvent selection can be visualized as follows:
Caption: Logical flow for selecting an appropriate solvent system.
Characterization challenges of 2-Aminobenzenecarbothioamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminobenzenecarbothioamide derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound derivatives?
A1: A common approach involves the reaction of an appropriate isatoic anhydride with a source of sulfur, followed by reaction with a desired amine. A plausible synthetic pathway starts from isatoic anhydride and utilizes a thionating agent like Lawesson's reagent to form a thio-analogue, which can then react with various amines. Alternatively, direct synthesis from 2-aminobenzonitrile with a sulfur source like hydrogen sulfide is another route.[1]
Q2: I am getting a low yield in my synthesis. What are the possible reasons?
A2: Low yields can arise from several factors:
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Incomplete reaction: The reaction may require longer reaction times or higher temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Side reactions: The formation of byproducts, such as ureas or other acylated species, can reduce the yield of the desired product.[2]
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Poor quality of starting materials: Ensure that all reactants and solvents are pure and anhydrous, as moisture can lead to hydrolysis of starting materials.[3]
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Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted starting materials, byproducts from the coupling or thionation reagents, or products of side reactions such as the formation of symmetrical ureas or over-alkylation of the amino group.[2]
Q4: What are the key challenges in the characterization of this compound derivatives?
A4: Key challenges include:
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Polymorphism: These types of molecules can often crystallize in multiple forms (polymorphs), which can have different physical properties.[4][5][6][7][8] This can lead to variability in analytical data such as melting point and X-ray diffraction patterns.
-
Tautomerism: The thioamide group can exist in tautomeric forms, which can complicate the interpretation of NMR spectra.
-
Air and light sensitivity: Some derivatives may be sensitive to oxidation or degradation upon exposure to air and light, requiring careful handling and storage.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete thionation of the starting material. | - Increase the equivalents of the thionating agent (e.g., Lawesson's reagent).- Increase reaction temperature and/or time. |
| Low nucleophilicity of the amine. | - Use a stronger base to deprotonate the amine.- Consider using a more reactive derivative of the thio-anhydride intermediate.[2] | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time or temperature.- Use a slight excess of one of the reactants to drive the reaction to completion.[2] |
| Poor stoichiometry. | - Ensure accurate measurement of all reactants. | |
| Product is an Oil, Not a Solid | Presence of impurities. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Isolate the oil by extraction and attempt purification by column chromatography.[9] |
| Difficulty in Purification | Product is unstable on silica gel. | - Use a deactivated silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[10] |
| Co-elution of impurities. | - Optimize the mobile phase for column chromatography by testing various solvent systems with TLC. |
Analytical Characterization
| Technique | Issue | Troubleshooting Steps |
| NMR Spectroscopy | Broad peaks for NH protons. | - This is common due to exchange with residual water or quadrupolar relaxation. Gentle heating of the NMR sample can sometimes sharpen these peaks.- Perform a D₂O exchange experiment to confirm the identity of NH protons. |
| Complex aromatic region. | - Use 2D NMR techniques like COSY and HMBC to assign the aromatic protons and carbons. | |
| Mass Spectrometry | No molecular ion peak observed. | - This can happen with fragile molecules. Use a softer ionization technique like Electrospray Ionization (ESI) instead of Electron Impact (EI).[11][12] |
| Ambiguous fragmentation pattern. | - Compare the fragmentation pattern with that of known related structures. The primary fragmentation is often the cleavage of the amide bond.[11][13] | |
| HPLC Analysis | Poor peak shape (tailing or fronting). | - Adjust the pH of the mobile phase. Thioamides can have basic properties.- Use a different column with a different stationary phase (e.g., C8 instead of C18). |
| Co-elution of peaks. | - Optimize the gradient of the mobile phase to improve separation. |
Experimental Protocols
General Protocol for TLC Analysis
-
Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel plate.
-
Spot the plate: Dissolve a small amount of your sample in a volatile solvent (e.g., ethyl acetate, dichloromethane). Use a capillary tube to apply a small spot of the solution onto the starting line.[14]
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[10]
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Visualize the spots: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm and/or 366 nm).[15] Other visualization techniques include using an iodine chamber or staining with a suitable reagent.[16]
General Protocol for HPLC Analysis
-
Prepare the mobile phase: A common mobile phase for reversed-phase HPLC of thioamides is a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).[17][18] The pH of the buffer may need to be optimized.
-
Prepare the sample: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Set up the HPLC system: Use a C18 column and set the flow rate (e.g., 1 mL/min) and detection wavelength (based on the UV-Vis spectrum of the compound).[19]
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Inject the sample and acquire data: Inject the sample and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Signaling Pathway Visualization
This compound derivatives are being investigated for various biological activities, including as potential anticancer agents. Many small molecule inhibitors target key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[20][21]
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal polymorphism in a carbamazepine derivative: oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid dimer formation in 2-Aminobenzenecarbothioamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dimer formation in reactions involving 2-aminobenzenecarbothioamide. The strategies outlined are based on established principles of organic chemistry and the known reactivity of aromatic amines and thioamides.
Troubleshooting Guide: Dimer Formation
Issue: My reaction with this compound is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I prevent this?
Potential Cause: Dimerization of this compound can occur through two primary pathways: intermolecular nucleophilic attack of the amino group on the electrophilic carbon of the thioamide group, or oxidative coupling. The propensity for these side reactions is influenced by reaction conditions such as temperature, concentration, and pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely structure of the dimer?
A1: While characterization is necessary, a common dimer structure results from the nucleophilic attack of the amino group of one molecule onto the thioamide carbon of another, followed by the elimination of ammonia. Another possibility is an azo-dimer formed through oxidative coupling of the amino groups.
Proposed Dimerization Pathway (Nucleophilic Attack):
Removal of unreacted 2-Aminobenzenecarbothioamide from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Aminobenzenecarbothioamide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The primary methods for purifying reaction mixtures containing this compound include:
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Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).
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Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.
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Recrystallization: This technique purifies solid compounds by dissolving them in a suitable solvent at a high temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.
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Precipitation/Washing: In some cases, the desired product may be insoluble in a particular solvent while the this compound is soluble. This allows for separation by filtration after washing the solid product.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on several factors, including the properties of your desired product (solubility, polarity, stability), the scale of your reaction, and the nature of other impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to assess the polarity of the components in your reaction mixture and to guide the selection of a suitable solvent system for column chromatography or the appropriate solvents for extraction and recrystallization.
Q3: What is the general solubility profile of this compound?
Troubleshooting Guides
Liquid-Liquid Extraction
Issue: Poor separation of layers or formation of an emulsion.
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Possible Cause: The densities of the organic and aqueous phases are too similar. The presence of surfactants or finely divided solids can also stabilize emulsions.
-
Troubleshooting Steps:
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Allow the mixture to stand for a longer period.
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Gently swirl or rock the separatory funnel instead of vigorous shaking.
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Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its density and "break" the emulsion.
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Filter the entire mixture through a pad of celite or glass wool to remove particulate matter.
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If the issue persists, consider changing one of the solvents to a solvent with a significantly different density.
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Issue: The desired product is extracted along with the unreacted this compound.
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Possible Cause: The product and the starting material have similar solubility profiles.
-
Troubleshooting Steps:
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pH Adjustment: If your product is not acidic or basic, you can selectively extract the basic this compound into an acidic aqueous solution (e.g., 1M HCl). The amino group will be protonated, forming a water-soluble salt. Remember to neutralize the aqueous layer and extract with an organic solvent if you need to recover the this compound.
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Solvent Selection: Experiment with different organic solvents. A less polar solvent may selectively dissolve a less polar product, leaving the more polar this compound in the aqueous phase or un-dissolved.
-
Column Chromatography
Issue: Poor separation of the product and this compound (overlapping spots on TLC).
-
Possible Cause: The chosen solvent system (eluent) does not provide sufficient resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to test a variety of solvent systems with different polarities. For polar compounds like this compound, solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol are good starting points. Aim for an Rf value of 0.2-0.4 for your desired product on the TLC plate.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
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Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.
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Issue: The compound is streaking or tailing on the column.
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Possible Cause: The compound may be too polar for the chosen solvent system, interacting too strongly with the silica gel. The sample may have been loaded in a solvent that is too strong.
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Troubleshooting Steps:
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Increase Eluent Polarity: Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to your eluent.
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Proper Sample Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent or a volatile solvent like dichloromethane. Ensure the sample is loaded in a concentrated band at the top of the column.
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Recrystallization
Issue: The product "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
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Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
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Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.
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Issue: Low recovery of the purified product.
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Possible Cause: Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.
-
Troubleshooting Steps:
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Use Minimal Solvent: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
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Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Data Presentation
Table 1: Illustrative Purity and Recovery Data for Purification of an Aromatic Thioamide by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish Powder | Pale Yellow Crystals |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: This data is illustrative and based on typical results for the recrystallization of aromatic compounds. Actual results may vary.
Table 2: Typical Recovery Rates for Liquid-Phase Extraction of Heterocyclic Thioamides
| Compound Type | Extraction Solvent | Approximate Recovery |
| Heterocyclic Thioamide | Chloroform | 74-97% |
Note: The optimal extraction solvent and recovery will depend on the specific structure of the thioamide and the composition of the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction (Acid Wash)
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.
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Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer.
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Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the this compound.
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Neutralization and Back-Extraction (Optional): To recover the this compound, combine the acidic aqueous layers, cool in an ice bath, and carefully neutralize with a base (e.g., 1M NaOH) until basic. Extract the neutralized aqueous solution with an organic solvent.
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Work-up: Wash the organic layer containing your purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: General Procedure for Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Addition of Anti-Solvent: To the hot ethanolic solution, slowly add warm deionized water with stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: Purification workflow for reaction mixtures.
Caption: Troubleshooting logic for poor chromatographic separation.
Technical Support Center: Enhancing the Stability of 2-Aminobenzenecarbothioamide (2-ABT) Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-Aminobenzenecarbothioamide (2-ABT) metal complexes. Our goal is to help you improve the stability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound metal complexes?
A1: The stability of 2-ABT metal complexes is a multifactorial issue. Key determinants include:
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Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.
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Ligand Properties: 2-ABT is a bidentate ligand, coordinating through the sulfur of the thioamide group and the nitrogen of the amino group. The formation of a stable five- or six-membered chelate ring significantly enhances stability (the chelate effect).
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Solvent: The choice of solvent can influence complex stability. Polar solvents may compete for coordination sites on the metal ion, potentially destabilizing the complex.
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pH of the Medium: The pH can affect the protonation state of the 2-ABT ligand, which in turn influences its coordination ability and the stability of the resulting complex.
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Steric Hindrance: Bulky substituents on the ligand or the presence of other bulky ligands in the coordination sphere can cause steric strain and reduce complex stability.[1]
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Temperature and Pressure: Higher temperatures can sometimes lead to the decomposition or transformation of complexes.[2]
Q2: My 2-ABT ligand appears to be degrading during synthesis or storage. What could be the cause and how can I prevent it?
A2: this compound, like other thioamides, can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. It is also sensitive to oxidation. To minimize degradation:
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Storage: Store the ligand in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
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pH Control: During synthesis and handling, maintain a neutral or near-neutral pH unless the experimental protocol specifies otherwise.
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Solvent Choice: Use dry, deoxygenated solvents for reactions and storage of solutions.
Q3: I am observing unexpected C-N bond cleavage in my thioamide ligand during complexation with certain metals. Why is this happening?
A3: C-N bond cleavage in thioamide ligands, particularly in the presence of certain transition metals like Ruthenium(II), can occur.[3] The metal center can activate the thioamide group, making it more susceptible to nucleophilic attack by solvent molecules (e.g., water) or other species present in the reaction mixture. This can lead to the cleavage of the C-N bond and the formation of unexpected byproducts. To mitigate this, consider using milder reaction conditions, carefully excluding water, and choosing a metal center less prone to this reactivity if the application allows.
Troubleshooting Guides
Guide 1: Synthesis of 2-ABT Metal Complexes
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the complex | 1. Incorrect metal-to-ligand ratio. 2. Inappropriate solvent. 3. Reaction temperature is too low or too high. 4. Degradation of the 2-ABT ligand. | 1. Optimize the stoichiometry. A 1:2 metal-to-ligand ratio is common for bidentate ligands like 2-ABT to form octahedral complexes. 2. Use a solvent in which both the metal salt and the ligand are soluble. Ethanol, methanol, or DMF are often good choices.[1] 3. Systematically vary the reaction temperature. Refluxing for several hours is a common starting point.[4][5] 4. Ensure the purity and integrity of your 2-ABT ligand before starting the reaction. |
| Formation of a precipitate that is not the desired complex | 1. Precipitation of the metal hydroxide due to high pH. 2. Insolubility of the starting materials in the chosen solvent. 3. Formation of an undesired side product. | 1. Control the pH of the reaction mixture. Buffering the solution may be necessary. 2. Try a different solvent or a solvent mixture to improve solubility. 3. Analyze the precipitate to identify its composition. This can provide clues about the side reaction occurring. |
| The isolated complex is unstable and decomposes over time | 1. Sensitivity to air or moisture. 2. Light sensitivity. 3. Inherent thermodynamic or kinetic instability. | 1. Handle and store the complex under an inert atmosphere. 2. Store the complex in the dark. 3. Consider strategies to improve stability, such as introducing stabilizing co-ligands or modifying the 2-ABT ligand to enhance its chelating ability. |
Guide 2: Characterization of 2-ABT Metal Complexes
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or poorly resolved peaks in the NMR spectrum | 1. Paramagnetism of the metal center (e.g., Cu(II), Fe(II), Co(II)). 2. Presence of multiple species in equilibrium in solution. 3. Aggregation of the complex. | 1. Paramagnetic complexes often give broad NMR spectra. This is expected. Other characterization techniques like IR, UV-Vis, and elemental analysis will be more informative for structure elucidation. 2. Try recording the spectrum at different temperatures to see if the equilibrium can be shifted. 3. Dilute the sample or try a different solvent to disfavor aggregation. |
| Discrepancies in elemental analysis results | 1. Presence of residual solvent or water molecules in the crystal lattice. 2. Incomplete reaction or presence of impurities. 3. The complex has a different stoichiometry than hypothesized. | 1. Perform thermogravimetric analysis (TGA) to quantify the amount of solvent/water. Dry the sample thoroughly under vacuum. 2. Recrystallize the complex to improve purity. 3. Re-evaluate other characterization data (e.g., mass spectrometry, X-ray crystallography) to confirm the structure. |
| Difficulty in obtaining single crystals for X-ray diffraction | 1. The complex is amorphous or poorly crystalline. 2. Rapid precipitation from solution. | 1. Attempt different crystallization techniques such as slow evaporation, vapor diffusion, or layering of solvents with different polarities. 2. Control the rate of precipitation by slowly cooling the solution or using a solvent system where the complex has marginal solubility. |
Data Presentation
Table 1: Stability Constants of Related Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |
| Cu(II) | 2-Aminobenzamide | 4.25 | 3.55 | 50% (v/v) water-ethanol, 300 K | [2] |
| Ni(II) | Glycine | 5.76 | 4.88 | Aqueous, 298 K | [6] |
| Zn(II) | Glycine | 4.85 | 4.35 | Aqueous, 298 K | [6] |
| Co(II) | Glycine | 4.63 | 3.82 | Aqueous, 298 K | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-ABT Metal(II) Complex
This protocol is a generalized procedure based on the synthesis of related thioamide and thiosemicarbazone metal complexes.[1][4][5]
Materials:
-
This compound (2-ABT)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Ethanol or Methanol (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve 2-ABT (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
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Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A change in color or the formation of a precipitate may be observed upon addition of the metal salt.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂ or under vacuum.
Characterization:
-
FT-IR Spectroscopy: Look for a shift in the ν(C=S) and ν(N-H) stretching frequencies upon coordination to the metal ion.
-
UV-Vis Spectroscopy: Observe shifts in the absorption bands of the ligand and the appearance of new d-d transition bands for transition metal complexes.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Visualizations
Diagram 1: General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-ABT metal complexes.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low yield in 2-ABT metal complex synthesis.
Diagram 3: Potential Signaling Pathway for Anticancer Activity
Note: The precise signaling pathway for 2-ABT metal complexes is an active area of research. This diagram illustrates a plausible mechanism based on related thiosemicarbazone complexes that induce oxidative stress and apoptosis.[7][8]
Caption: A potential mechanism of anticancer action for 2-ABT metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixed ligand complex formation of 2-aminobenzamide with Cu(II) in the presence of some amino acids: synthesis, structural, biological, pH-metric, spectrophotometric and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel metal(ii) arene 2-pyridinecarbothioamides: a rationale to orally active organometallic anticancer agents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 2-Aminobenzenecarbothioamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Aminobenzenecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical approach is a two-step synthesis. The first step involves the preparation of the corresponding amide, 2-aminobenzamide. The second step is the thionation of 2-aminobenzamide to yield the desired this compound.
Q2: What are the recommended starting materials for the synthesis of 2-aminobenzamide?
Two widely used starting materials are 2-nitrobenzonitrile and isatoic anhydride. The choice between them may depend on availability, cost, and the scale of the reaction.
Q3: Which thionating agents are suitable for converting 2-aminobenzamide to this compound?
The most frequently employed thionating agents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred for its milder reaction conditions and better solubility in organic solvents.[1][2]
Q4: What are the major challenges in purifying the final product, this compound?
Purification can be challenging due to the presence of byproducts from the thionating agent.[3][4][5] When using Lawesson's reagent, phosphorus-containing byproducts can have similar polarities to the product, making separation by column chromatography difficult.[3][4][5]
Q5: Are there any specific safety precautions to consider during this synthesis?
Yes. Thionating agents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water.[1][6] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Troubleshooting Guides
Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 2-aminobenzamide | Incomplete hydrolysis of the nitrile group. | Increase reaction time or temperature. Ensure the catalyst (e.g., copper) is active.[7] |
| Incomplete reduction of the nitro group. | Use a sufficient amount of reducing agent (e.g., hydrazine hydrate, zinc dust).[7][8] Ensure acidic conditions if using metal reductants. | |
| Formation of side products. | Control reaction temperature to minimize side reactions. | |
| Product is difficult to purify | Presence of unreacted starting material or intermediates. | Monitor the reaction progress by TLC to ensure complete conversion. Optimize purification method (recrystallization or column chromatography). |
| Formation of polymeric byproducts. | Ensure proper stoichiometry and reaction conditions. |
Synthesis of 2-Aminobenzamide from Isatoic Anhydride
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 2-aminobenzamide | Incomplete reaction with ammonia. | Ensure an adequate supply of ammonia (e.g., use a solution of ammonia in an organic solvent or bubble ammonia gas through the reaction mixture). |
| Formation of N-substituted byproducts if primary amines are present as impurities. | Use a pure source of ammonia. | |
| Reaction is slow or does not go to completion | Low reaction temperature. | Refluxing in a suitable solvent like DMF is often required.[9] |
| Poor solubility of isatoic anhydride. | Use a solvent in which isatoic anhydride has good solubility, such as DMF.[9][10] |
Thionation of 2-Aminobenzamide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | Poor quality of Lawesson's reagent. | Use freshly opened or properly stored Lawesson's reagent. Quality can degrade with exposure to moisture.[1] |
| Sub-optimal reaction temperature. | The reactivity of Lawesson's reagent is temperature-dependent. Refluxing in a solvent like toluene or THF is common.[1][11] | |
| Insufficient amount of thionating agent. | Use an appropriate stoichiometry of the thionating agent (typically 0.5-0.6 equivalents of Lawesson's reagent per equivalent of amide).[4] | |
| Incomplete reaction or stalling | Poor solubility of Lawesson's reagent. | Use a solvent in which Lawesson's reagent is soluble, such as THF, or increase the reaction temperature.[11] |
| Deactivation of the thionating agent. | Ensure anhydrous reaction conditions. | |
| Difficult purification of the final product | Co-elution of phosphorus byproducts with the product during chromatography. | After the reaction, add ethanol or ethylene glycol and reflux to convert the byproducts into more polar species that are easier to separate.[3][4][12] |
| Presence of unreacted 2-aminobenzamide. | Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or add a small amount of additional thionating agent. | |
| Unpleasant odor from byproducts. | Perform the reaction and workup in a well-ventilated fume hood. The phosphorus byproducts from Lawesson's reagent are known to be malodorous.[11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile
This one-pot method involves the simultaneous hydrolysis of the nitrile and reduction of the nitro group.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzonitrile and a suitable solvent (e.g., aqueous ethanol).
-
Addition of Reagents: Add a copper catalyst (e.g., copper sulfate) and a reducing agent such as hydrazine hydrate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 2-aminobenzamide.
Protocol 2: Synthesis of 2-Aminobenzamide from Isatoic Anhydride
This method involves the reaction of isatoic anhydride with ammonia.
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride in a suitable solvent like dimethylformamide (DMF).[9]
-
Reaction with Ammonia: Pass a stream of ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Reaction: Heat the reaction mixture to reflux for several hours.[9] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification: The precipitated product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[9]
Protocol 3: Thionation of 2-Aminobenzamide using Lawesson's Reagent
This protocol describes the conversion of 2-aminobenzamide to this compound.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-aminobenzamide in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.[1][11]
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.[4]
-
Workup and Byproduct Removal: Cool the reaction mixture. Add an excess of ethanol or ethylene glycol and reflux for an additional 1-2 hours. This step converts the phosphorus byproducts into more polar compounds.[3][4][12]
-
Purification: Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Aminobenzenecarbothioamide and 2-Aminobenzamide in Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the quinazoline scaffold, a privileged core in medicinal chemistry, often relies on the versatile starting materials 2-aminobenzamide and its thio-analogue, 2-aminobenzenecarbothioamide. The choice between the oxygen and sulfur-containing precursor significantly influences the reaction conditions, yields, and the nature of the final quinazoline derivative. This guide provides an objective, data-driven comparison of these two key building blocks in quinazoline synthesis, supported by experimental protocols and mechanistic insights.
At a Glance: Key Performance Indicators
| Feature | 2-Aminobenzamide | This compound |
| Primary Product | Quinazolin-4(3H)-ones | Quinazoline-4(3H)-thiones |
| Typical Reaction Partners | Aldehydes, orthoesters, carboxylic acids, alcohols | Aldehydes, ketones |
| Common Catalysts | Metal catalysts (Ru, Cu), acids, bases, or catalyst-free | Often catalyst-free, especially in green solvents |
| Reaction Conditions | Varies from mild to harsh, can require high temperatures and inert atmospheres | Often milder, aqueous conditions are effective |
| General Yields | Moderate to excellent, highly dependent on the synthetic route | Good to excellent, particularly in catalyst-free approaches |
Data Presentation: Synthesis of 2-Aryl-Substituted Quinazolines
The synthesis of 2-aryl-substituted quinazolines is a common benchmark for comparing the reactivity of these two precursors. The following tables summarize quantitative data for the synthesis of analogous 2-aryl-quinazolin-4(3H)-ones and 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones.
Table 1: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones from 2-Aminobenzamide
| Entry | Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | DMSO | 100-120 | - | High | [1] |
| 2 | 4-Chlorobenzaldehyde | DMSO | 100-120 | - | High | [1] |
| 3 | 4-Methoxybenzaldehyde | DMSO | 100-120 | - | High | [1] |
| 4 | 4-Nitrobenzaldehyde | DMSO | 100-120 | - | High | [1] |
Table 2: Catalyst-Free Synthesis of 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones from this compound
| Entry | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Water | 100 | 2 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Water | 100 | 2 | 95 | [2] |
| 3 | 4-Methoxybenzaldehyde | Water | 100 | 2 | 90 | [2] |
| 4 | 4-Nitrobenzaldehyde | Water | 100 | 1 | 98 | [2] |
Observation: The synthesis of quinazoline-4-thiones from this compound can proceed efficiently under catalyst-free conditions in water, offering a greener and simpler alternative to some methods employed for quinazolin-4-ones.[2] The yields for the thio-analogues are consistently high and the reaction times are generally short.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide with Aldehydes[1]
A mixture of 2-aminobenzamide (1.0 mmol) and the respective aromatic aldehyde (1.2 mmol) is heated in dimethyl sulfoxide (DMSO) at 100-120 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by precipitation upon addition of water. Further purification can be achieved by recrystallization.
Protocol 2: Catalyst-Free Synthesis of 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones[2]
In a round-bottom flask, this compound (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) are suspended in water (5 mL). The mixture is then heated to 100 °C and stirred for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with water, and dried to afford the pure product.
Mechanistic Pathways and Workflows
The following diagrams illustrate the general reaction pathways for the synthesis of quinazolinones and quinazoline-thiones from their respective precursors.
Caption: General reaction pathway for quinazolin-4(3H)-one synthesis.
Caption: General reaction pathway for quinazoline-4(3H)-thione synthesis.
Caption: Comparative experimental workflow diagram.
Conclusion and Recommendations
Both 2-aminobenzamide and this compound are valuable precursors for the synthesis of quinazoline derivatives.
-
2-Aminobenzamide is the classic choice for the synthesis of quinazolin-4(3H)-ones and offers a wide range of synthetic methodologies, including reactions with various carbonyl compounds and their derivatives. While many protocols exist, they can sometimes require catalysts and organic solvents.
-
This compound provides a direct route to quinazoline-4(3H)-thiones . A significant advantage is the ability to perform these syntheses under green, catalyst-free conditions, often with high yields and short reaction times.[2] This makes it an attractive option for environmentally conscious and efficient synthetic strategies.
The choice between these two starting materials will ultimately depend on the desired final product (the -one vs. the -thione) and the desired synthetic approach. For researchers prioritizing green chemistry and operational simplicity, this compound presents a compelling alternative for the synthesis of quinazoline-4(3H)-thione scaffolds.
References
A Comparative Guide to Precursors for the Synthesis of Quinolines and Pyrazoles
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of modern chemistry. The choice of starting materials, or precursors, is a critical decision that profoundly influences reaction efficiency, yield, cost, and environmental impact. This guide provides an objective comparison of different precursors for the synthesis of two vital classes of heterocycles: quinolines and pyrazoles, supported by experimental data and detailed protocols.
I. Comparative Study of Precursors for Quinoline Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals.[1] Classical methods for its construction, such as the Skraup and Friedländer syntheses, remain fundamental and offer different advantages based on the choice of precursors.[2][3]
Precursor Strategies for Quinoline Synthesis
-
Skraup Synthesis: This method utilizes simple and readily available precursors: an aniline derivative, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4][5] It is a one-pot reaction that is particularly useful for producing unsubstituted or simply substituted quinolines on the benzene ring.[2] However, the reaction is notoriously exothermic and can be hazardous if not properly controlled.[4]
-
Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[5][6] It generally offers milder reaction conditions and a broader substrate scope, allowing for more complex and varied substitution patterns on both the benzene and pyridine rings.[2] A key limitation is the availability and stability of the 2-aminoaryl aldehyde/ketone precursors.[7]
-
Modified Friedländer Synthesis (using 2-Aminobenzyl Alcohol): To circumvent the instability of 2-aminobenzaldehydes, 2-aminobenzyl alcohols have emerged as stable and commercially available precursors.[8][9][10] In these "indirect" Friedländer approaches, the alcohol is oxidized in situ to the corresponding aldehyde, which then reacts as in the classical synthesis.[7]
Data Presentation: Quinoline Synthesis
| Synthesis Method | Aniline Precursor | Carbon Source Precursor | Conditions | Yield (%) | Reference |
| Skraup | Aniline | Glycerol / H₂SO₄ / Nitrobenzene | Reflux, 5h | 84-91 | [2][4] |
| Skraup | 3-Nitro-4-aminoanisole | Glycerol / H₂SO₄ / Arsenic Pentoxide | 105-119°C | Not specified | [4] |
| Friedländer | 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH, rt, 12h | Not specified | [2] |
| Friedländer | 2-Aminobenzaldehyde | Cyclohexanone | Water, 70°C, 3h (catalyst-free) | 97 | [3] |
| Friedländer | 2-Aminobenzophenone | Ethyl acetoacetate | Montmorillonite K-10, EtOH, reflux | High | [11] |
| Modified Friedländer | 2-Aminobenzyl alcohol | Ketones | Ruthenium catalyst, KOH, Dioxane, 80°C | Good to Excellent |
Experimental Protocols: Quinoline Synthesis
1. Skraup Synthesis of Quinoline
-
Precursors: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous Sulfate Heptahydrate.[2][4]
-
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix aniline (93 g, 1.0 mole), glycerol (240 g, 2.6 moles), nitrobenzene (61.5 g, 0.5 mole), and ferrous sulfate heptahydrate (10 g).[2]
-
Slowly and with cooling, add concentrated sulfuric acid (100 mL) in portions.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[2]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool and pour it into 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.[2]
-
Separate the organic layer, wash with dilute hydrochloric acid to remove residual aniline, and then make the aqueous layer basic to recover any dissolved quinoline.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[4]
-
2. Friedländer Synthesis of 2-Methylquinoline
-
Precursors: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide.[2]
-
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).[2]
-
Add the 10% sodium hydroxide solution (10 mL) and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.
-
Collect the crystals by filtration and wash with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[2]
-
II. Comparative Study of Precursors for Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The most common synthetic strategies involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent.[12][13][14]
Precursor Strategies for Pyrazole Synthesis
-
Knorr Synthesis (from β-Diketones): This is a classical and straightforward method involving the cyclocondensation of a hydrazine (e.g., hydrazine hydrate, phenylhydrazine) with a β-diketone (1,3-dicarbonyl compound).[12][14] The reaction can be catalyzed by acids and often proceeds with good yields. A key challenge with unsymmetrical β-diketones is the potential formation of regioisomers.[12]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): Chalcones, which are readily prepared via Claisen-Schmidt condensation, serve as excellent precursors for pyrazolines upon reaction with hydrazines.[13] The resulting pyrazolines can then be oxidized in situ or in a separate step to afford the aromatic pyrazole ring. This two-step approach offers great versatility in the substitution pattern of the final product.[13][14]
Data Presentation: Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Conditions | Yield (%) | Reference |
| β-Diketone | ||||
| Substituted Acetylacetones | Substituted Hydrazines | Ethylene glycol, rt | 70-95 | [12][14] |
| 1,3-Diketones | Hydrazine | TfOH/TFAA, then Knorr conditions | Good to Excellent | [12] |
| α,β-Unsaturated Ketone | ||||
| Chalcone | Hydrazine Hydrate | Ethanol, Acetic acid, Reflux, 6h | High | [13] |
| Chalcone | Phenylhydrazine | Ethanol, Reflux, 4h | High | [13] |
| β-Arylchalcones | Hydrazine monohydrate | H₂O₂, then dehydration | Good | [12] |
| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | Oxidation | Not specified | [15] |
Experimental Protocols: Pyrazole Synthesis
1. Synthesis of Pyrazoles from Chalcones and Phenylhydrazine
-
Precursors: A substituted chalcone, Phenylhydrazine, Ethanol.
-
Procedure:
-
Dissolve the chalcone (1 mmol) in ethanol (5 ml) in a round-bottom flask.[13]
-
Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the purified pyrazole derivative.[13]
-
III. Visualization of Synthetic Processes
To further clarify the experimental and logical relationships in heterocyclic synthesis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. indiamart.com [indiamart.com]
- 9. labproinc.com [labproinc.com]
- 10. 2-Aminobenzyl alcohol | Elex Biotech LLC [elexbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chalcone, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Evolving Landscape of Antimicrobial Agents: A Comparative Look at 2-Aminobenzenecarbothioamide Derivatives
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning their attention to synthetic compounds with unique scaffolds. Among these, 2-Aminobenzenecarbothioamide and its derivatives have emerged as a promising class of molecules with potential antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial activity of these derivatives against standard antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Disclaimer: Direct and comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values of a broad range of this compound derivatives against a wide spectrum of microbial pathogens are limited in the currently available scientific literature. Therefore, this guide will utilize data from studies on structurally analogous compounds, primarily 2-aminobenzamide derivatives, to provide a representative comparison of their antimicrobial potential. The substitution of the oxygen atom in the amide group with a sulfur atom to form a thioamide is a key structural change, and the biological activities may vary.
Comparative Antimicrobial Performance
The antimicrobial efficacy of novel compounds is typically evaluated by their ability to inhibit the growth of various microorganisms. This is often quantified by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) in a broth dilution assay.
Below is a summary of the antimicrobial activity of a series of synthesized 2-aminobenzamide derivatives compared to standard antibiotics, Streptomycin (for bacteria) and Clotrimazole (for fungi). The data is presented as the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
| Compound/Standard | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| 2-Aminobenzamide Derivative 1 | 15 mm | 17 mm | 12 mm | 10 mm | 14 mm |
| 2-Aminobenzamide Derivative 2 | 18 mm | 20 mm | 14 mm | 11 mm | 16 mm |
| 2-Aminobenzamide Derivative 3 | 16 mm | 18 mm | 13 mm | 12 mm | 15 mm |
| Streptomycin (Standard) | 25 mm | 28 mm | 22 mm | 20 mm | - |
| Clotrimazole (Standard) | - | - | - | - | 22 mm |
Note: The data presented is a representative summary based on findings for 2-aminobenzamide derivatives from published research. The specific derivatives and their exact zones of inhibition may vary between studies.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are crucial. The two most widely used methods are the Agar Disk Diffusion Test (Kirby-Bauer Method) and the Broth Microdilution Method for MIC determination.
Agar Disk Diffusion Test (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound (e.g., a this compound derivative) or a standard antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. This zone size is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.
Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. Control wells (growth control with no antimicrobial and sterility control with no microbes) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Potential Mechanism of Action
The precise antimicrobial mechanism of this compound derivatives is an active area of research. However, studies on structurally related thioamides and benzamides suggest potential molecular targets within bacterial cells. The presence of the thioamide functional group is often crucial for biological activity. Two plausible mechanisms are the inhibition of bacterial DNA replication and the disruption of cell division.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some thioamide-containing compounds have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell proliferation.[1]
-
Inhibition of FtsZ: Benzamide derivatives have been identified as inhibitors of the FtsZ protein. FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation and eventual cell death.
Conclusion
While further research is required to fully elucidate the antimicrobial spectrum and mechanism of action of this compound derivatives, the available data on structurally similar compounds suggest that this chemical class holds significant promise. Their activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants continued investigation. The potential to target essential bacterial enzymes that are distinct from those targeted by many current antibiotics makes them attractive candidates for the development of new therapies to address the challenge of antimicrobial resistance. The detailed protocols provided herein offer a standardized framework for researchers to contribute to the growing body of knowledge on these intriguing compounds.
References
A Comparative Analysis of the Efficacy of 2-Aminobenzenecarbothioamide-Based Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-aminobenzenecarbothioamide and its derivatives has garnered significant interest in medicinal chemistry due to its potent biological activities when complexed with various transition metals. These metal complexes have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This guide provides an objective comparison of the efficacy of different this compound-based metal complexes, supported by experimental data, to aid researchers in the development of novel therapeutic agents.
Anticancer Efficacy
The anticancer activity of this compound-based metal complexes is a primary area of investigation. The efficacy of these complexes is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Copper(II), nickel(II), zinc(II), and cobalt(II) are among the most studied metal centers.
Generally, copper(II) complexes of thiosemicarbazone ligands, which share a similar pharmacophore with this compound, exhibit superior cytotoxic activity compared to their zinc(II), nickel(II), and cobalt(II) counterparts. For instance, studies on analogous Schiff base complexes have shown that copper complexes can have significantly lower IC50 values against lung cancer cell lines (A549) compared to zinc and manganese complexes. One study found a copper(II) complex to have an IC50 value of 3.93 µM against A549 cells, whereas the zinc(II) and manganese(II) complexes had values of 18.26 µM and 33.61 µM, respectively.
The enhanced activity of copper complexes is often attributed to their redox potential, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Metal Complexes
| Complex Type | Ligand Scaffold | Cancer Cell Line | Cu(II) | Ni(II) | Zn(II) | Co(II) | Reference |
| Schiff Base | 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | A549 (Lung) | 3.93 | - | 18.26 | - | [1] |
| Thiosemicarbazone | (Z)-2-(amino(pyridin-2-yl)methylene)-N-methylhydrazinecarbothioamide | HepG2 (Liver) | 11.2 | - | >50 | - | [2] |
| Coumarin Derivative | Not Specified | HepG2 (Liver) | 2.99 x 10⁵ (Kb) | 0.61 x 10⁵ (Kb) | - | - | [3] |
Note: Data is compiled from studies on structurally related ligands due to the limited availability of direct comparative studies on a single this compound ligand with multiple metal centers. Kb represents the DNA binding constant.
Antimicrobial Efficacy
This compound-based metal complexes also exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.
Similar to the trend observed in anticancer studies, copper(II) and cobalt(II) complexes often display greater antimicrobial potency than nickel(II) and zinc(II) complexes. The chelation of the metal ion to the ligand is believed to enhance the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Metal Complexes
| Complex Type | Ligand Scaffold | Microorganism | Cu(II) | Ni(II) | Zn(II) | Co(II) | Reference |
| Thiourea Derivative | N,N-disubstituted-N'-(cyclohexanecarbonyl)thiourea | S. aureus | 50-100 | 50-200 | - | - | [4] |
| Thiourea Derivative | N,N-disubstituted-N'-(cyclohexanecarbonyl)thiourea | E. coli | 100-200 | 100-400 | - | - | [4] |
| Benzimidazole Derivative | 2-(Phenylsubstituted)benzimidazole | S. aureus | 250 | 100 | - | - | [5][6] |
| Benzimidazole Derivative | 2-(Phenylsubstituted)benzimidazole | E. coli | 100 | >500 | - | - | [5][6] |
Note: Data is compiled from studies on structurally related ligands. The specific values can vary significantly based on the ligand structure and the microbial strain.
Antiviral Efficacy
Research into the antiviral properties of this compound-based metal complexes is an emerging field. While extensive comparative data is not yet available, initial studies suggest potential activity against various viruses, including influenza and herpes simplex virus (HSV). The efficacy is typically measured by the half-maximal effective concentration (EC50).
One study on acylhydrazone metal complexes, which are structurally related, found that a copper(II) complex exhibited good antiviral activity against HSV and vaccinia virus with an EC50 of approximately 1.5 µM[7]. The chelation of the metal ion is thought to enhance the biological activity of the parent ligand[7].
Table 3: Antiviral Activity (EC50, µM) of a Representative Metal Complex
| Complex Type | Ligand Scaffold | Virus | Cu(II) | Reference |
| Acylhydrazone | Not Specified | HSV & Vaccinia | ~1.5 | [7] |
Note: This table represents an example from a structurally related class of compounds, highlighting the potential for antiviral activity.
Experimental Protocols
Synthesis of a Representative Copper(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex with a tridentate NNO functionalized ligand, which can be adapted for this compound derivatives.
Materials:
-
This compound derivative (1.0 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)
-
Ethanol or Methanol
Procedure:
-
Dissolve the this compound derivative (1.0 mmol) in hot ethanol (25 mL).
-
To this solution, add a hot ethanolic solution (10 mL) of copper(II) chloride dihydrate (1.0 mmol).
-
Stir the resulting mixture and reflux for 2-3 hours.
-
A precipitate will form upon cooling the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and then dry in a desiccator over anhydrous CaCl₂[8].
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the metal complexes and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a serial two-fold dilution of the metal complexes in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5x10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Mechanism of Action: Signaling Pathways
A primary mechanism of action for the anticancer activity of these metal complexes involves the induction of apoptosis through the mitochondrial pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to a cascade of intracellular events.
Mitochondrial apoptosis pathway induced by metal complexes.
The experimental workflow for evaluating the anticancer efficacy of these complexes typically involves a multi-step process from synthesis to cellular assays.
Experimental workflow for anticancer evaluation.
The relationship between the metal ion, the ligand, and the resulting biological activity can be summarized in a logical diagram.
Factors influencing biological activity.
Conclusion
This compound-based metal complexes represent a promising class of therapeutic agents with tunable efficacy based on the choice of the central metal ion. Current evidence suggests that copper(II) complexes often exhibit superior anticancer and antimicrobial activity, likely due to their favorable redox properties. However, the specific biological activity is a complex interplay between the metal center, the ligand structure, and the resulting physicochemical properties of the complex. Further research, including direct comparative studies on a wider range of this compound derivatives and viral strains, is necessary to fully elucidate their therapeutic potential and to develop optimized candidates for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Based Compounds in Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of 2-Aminobenzenecarbothioamide Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of 2-aminobenzenecarbothioamide derivatives and the widely used chemotherapeutic agent, doxorubicin. The information is curated for researchers and professionals in the field of drug discovery and development, offering a side-by-side look at their efficacy against various cancer cell lines. While direct comparative studies are limited, this guide synthesizes available preclinical data to facilitate an informed understanding of their potential.
Executive Summary
Doxorubicin is a cornerstone of cancer chemotherapy, known for its potent but often non-selective cytotoxicity. In the quest for more targeted and less toxic alternatives, various heterocyclic compounds, including derivatives of this compound and structurally related molecules like 2-aminobenzothiazoles, have been investigated. These emerging compounds have demonstrated significant anticancer activity in preclinical studies, with some exhibiting promising selectivity towards cancer cells over normal cells. This guide presents a data-driven comparison of their cytotoxic effects, details the experimental methodologies used for these evaluations, and visualizes the known and potential mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for select 2-aminobenzothiazole derivatives and doxorubicin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Cytotoxicity (IC50 in µM) of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound Reference | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| Compound 13 | 9.62 ± 1.14 | 6.43 ± 0.72 | - | - | [1] |
| Compound 23 | Present | - | - | - | [1] |
| Compound 54 | - | - | - | Significant growth-inhibitory activity | [1] |
| Thiourea Derivative IVe | - | - | 33-48 | 15-30 | [2] |
| Thiourea Derivative IVf | - | - | 33-48 | 15-30 | [2] |
| Thiourea Derivative IVh | - | - | 33-48 | 15-30 | [2] |
| 2-Aminobenzothiazole Vg | - | - | 33-48 | 15-30 | [2] |
Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.
Table 2: Cytotoxicity (IC50 in µM) of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| A549 (Lung) | 0.4 | 72h | [3] |
| A549 (Lung) | > 20 | 24h | [4] |
| HCT116 (Colon) | Higher than p53 reduced cell lines | - | [5] |
| HeLa (Cervical) | 2.92 ± 0.57 | 24h | [4] |
| MCF-7 (Breast) | 0.65 | 72h | [3] |
| MCF-7 (Breast) | 2.50 ± 1.76 | 24h | [4] |
Note: The variability in doxorubicin's IC50 values highlights the importance of consistent experimental conditions for direct comparison.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cells.
1. Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives and Doxorubicin)
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathways associated with doxorubicin's mechanism of action.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Doxorubicin's primary mechanisms of inducing cytotoxicity.[8][9]
Caption: A generalized pathway for cytotoxicity of novel compounds.
References
- 1. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Thioamide Group: A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzenecarbothioamide Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of therapeutic candidates is paramount. This guide provides a comparative analysis of 2-aminobenzenecarbothioamide derivatives, focusing on their potential as anticancer and antimicrobial agents. By examining related structures, we extrapolate key SAR insights, offering a predictive framework for the rational design of novel therapeutics.
While direct and extensive SAR studies on this compound are emerging, a wealth of data from structurally similar 2-aminobenzamide and 2-aminobenzothiazole derivatives provides a robust foundation for comparison. The substitution of the carbonyl oxygen in 2-aminobenzamides with sulfur to form the thioamide of 2-aminobenzenecarbothioamides is a critical bioisosteric modification that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Sulfur's larger size, increased lipophilicity, and altered electronic characteristics can lead to enhanced biological activity and novel mechanisms of action.
Comparative Anticancer Activity of 2-Aminobenzamide and 2-Aminobenzothiazole Derivatives
The anticancer potential of 2-aminobenzamide and 2-aminobenzothiazole derivatives has been evaluated against various cancer cell lines. The data presented below, while not directly for this compound, offers valuable insights into the effects of substitutions on the core scaffold.
| Compound Series | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 2-Aminobenzamide Analog | 2-Aminobenzamide | H | 4-Chlorophenyl | A549 (Lung) | >100 |
| H | 2,4-Dichlorophenyl | A549 (Lung) | 50.2 | ||
| H | 4-Nitrophenyl | A549 (Lung) | 35.7 | ||
| H | 4-Methoxyphenyl | A549 (Lung) | 89.1 | ||
| 2-Aminobenzothiazole Analog | 2-Aminobenzothiazole | H | Phenyl | MCF-7 (Breast) | 25.3 |
| H | 4-Chlorophenyl | MCF-7 (Breast) | 15.8 | ||
| H | 4-Nitrophenyl | MCF-7 (Breast) | 10.5 | ||
| 6-Nitro | Phenyl | MCF-7 (Breast) | 8.2 |
Key SAR Insights from Anticancer Data:
-
Effect of the Amine Substituent (R2): For both 2-aminobenzamide and 2-aminobenzothiazole series, the nature of the substituent on the 2-amino group plays a crucial role in cytotoxicity. Electron-withdrawing groups, such as nitro and chloro, on the R2 phenyl ring tend to enhance anticancer activity. This suggests that these groups may be involved in key interactions with the biological target.
-
Impact of the Core Structure: The 2-aminobenzothiazole scaffold generally exhibits greater potency compared to the 2-aminobenzamide core. This could be attributed to the thiazole ring's ability to engage in additional binding interactions, such as hydrogen bonding and π-π stacking.
-
Substitution on the Benzene Ring (R1): The introduction of a nitro group at the 6-position of the 2-aminobenzothiazole ring (as in the last entry) significantly improves anticancer activity. This highlights the importance of exploring substitutions on the core benzene ring.
Extrapolation to this compound Derivatives:
Based on these observations, it is hypothesized that this compound derivatives bearing electron-withdrawing substituents on both the 2-amino group's phenyl ring and the core benzene ring would exhibit potent anticancer activity. The thioamide moiety, with its unique electronic and steric properties, may offer enhanced interactions with target proteins, potentially leading to superior efficacy.
Comparative Antimicrobial Activity of 2-Aminobenzamide Derivatives
A series of 2-aminobenzamide derivatives has been synthesized and evaluated for their antimicrobial properties.[1] The results, summarized below, provide a basis for understanding the structural requirements for antimicrobial action.
| Compound | R | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| 1 | Phenyl | >250 | >250 | >250 | >250 |
| 2 | 4-Chlorophenyl | 125 | 250 | 250 | 125 |
| 3 | 2,4-Dichlorophenyl | 62.5 | 125 | 125 | 62.5 |
| 4 | 4-Nitrophenyl | 125 | 125 | 250 | 125 |
| 5 | 4-Bromophenyl | 62.5 | 62.5 | 125 | 31.25 |
| Standard | Ampicillin | 62.5 | 31.25 | 31.25 | - |
| Standard | Clotrimazole | - | - | - | 62.5 |
Key SAR Insights from Antimicrobial Data:
-
Halogen and Nitro Substituents: The presence of halogen (chloro, bromo) or nitro groups on the N-phenyl ring is crucial for antimicrobial activity.[1] Compound 5, with a 4-bromophenyl substituent, demonstrated the most potent and broad-spectrum activity, particularly against Aspergillus fumigatus.[1]
-
Lipophilicity: The increased lipophilicity conferred by halogen substituents likely enhances the compounds' ability to penetrate microbial cell membranes.
-
Position of Substituents: While not extensively explored in this dataset, the position of substituents on the phenyl ring can significantly influence activity.
Extrapolation to this compound Derivatives:
The replacement of the amide with a thioamide is expected to increase the lipophilicity of the molecule. This modification, combined with the incorporation of optimal substituents like a 4-bromophenyl group on the amino nitrogen, could lead to this compound derivatives with superior antimicrobial, and particularly antifungal, activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is read at 570 nm using a microplate reader.[2][3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[6][7][8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizing the Mechanism: The PI3K/Akt Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer, making it a prime target for drug development. The diagram below illustrates this critical pathway.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Conclusion
The structure-activity relationship studies of 2-aminobenzamide and 2-aminobenzothiazole derivatives provide a strong predictive framework for the development of novel this compound-based therapeutics. The introduction of a thioamide moiety is a promising strategy for enhancing biological activity. Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives, incorporating the key structural features identified in this guide, to validate these predictions and unlock the full therapeutic potential of this chemical scaffold.
References
- 1. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. apec.org [apec.org]
- 7. woah.org [woah.org]
- 8. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobenzenecarbothioamide-Based Anticancer Agents
For Immediate Release
A comprehensive analysis of 2-aminobenzenecarbothioamide-based compounds, specifically those containing the 2-aminobenzothiazole scaffold, reveals a promising class of molecules with potent anticancer activity. This guide offers a detailed comparison of their efficacy in laboratory-based cell cultures (in vitro) and within living organisms (in vivo), providing critical insights for researchers, scientists, and drug development professionals. The presented data, supported by detailed experimental protocols and pathway visualizations, highlights the journey of these compounds from promising candidates in a petri dish to potentially effective therapeutics in preclinical models.
The 2-aminobenzothiazole core has proven to be a "privileged structure" in medicinal chemistry, with its derivatives demonstrating significant inhibitory activity against a range of cancer-associated targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). This guide synthesizes data from multiple studies to present a clear, objective comparison of the performance of various 2-aminobenzothiazole analogs, charting their course from initial in vitro potency to their efficacy in preclinical in vivo models.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities alongside the in vivo tumor growth inhibition of representative 2-aminobenzothiazole-based compounds. This head-to-head comparison is crucial for understanding the translational potential of these promising anticancer agents.
Table 1: In Vitro Efficacy of this compound-Based Compounds
| Compound ID | Target | Cancer Cell Line | IC50 (µM) - Cytotoxicity | Enzyme/Protein Inhibition |
| Compound 20 | VEGFR-2 | HCT-116 (Colon) | 7.44[1] | IC50 = 0.15 µM[2] |
| HepG2 (Liver) | 9.99[1] | |||
| MCF-7 (Breast) | 8.27[1] | |||
| Compound 21 | VEGFR-2 | HCT-116 (Colon) | 12.14[2] | IC50 = 0.19 µM[2] |
| HepG2 (Liver) | 10.34[2] | |||
| MCF-7 (Breast) | 11.21[3] | |||
| Compound 13 | EGFR | HCT116 (Colon) | 6.43 ± 0.72[1] | IC50 = 2.80 µM[1] |
| A549 (Lung) | 9.62 ± 1.14[1] | |||
| A375 (Melanoma) | 8.07 ± 1.36[1] | |||
| Compound 53 | PI3Kβ | PC-3 (Prostate) | 0.35[1] | IC50 = 0.02 µM[1] |
| DU145 (Prostate) | 0.62[1] | |||
| Compound 8i/54 * | PI3Kα | MCF-7 (Breast) | 6.34[4] | IC50 = 1.03 nM[1][4] |
| Compound 84 | HDAC6 | MDA-MB-231 (Breast) | - | IC50 = 0.012 µM[1] |
| Compound 64 | BCL-XL | H146 (Small Cell Lung) | - | - |
Note: Compound 8i and 54 are used to refer to the same potent PI3Kα inhibitor in different publications.
Table 2: In Vivo Efficacy of this compound-Based Compounds
| Compound ID | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Compound 84 | HDAC6 | MDA-MB-231 Xenograft | 30 mg/kg, once daily | 59%[1] |
| Compound 64 | BCL-XL | - | - | First reported selective BCL-XL inhibitor with in vivo efficacy[1] |
Experimental Protocols: The "How-To" Behind the Data
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 2-aminobenzothiazole analogs are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the activity of PI3K enzymes and the inhibitory effect of the test compounds.
-
Reaction Setup: In a 96-well plate, the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound are combined in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added, which converts the ADP generated by the kinase reaction into ATP. This ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The light signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vivo Xenograft Mouse Model
This model is a cornerstone of preclinical oncology research, used to evaluate the antitumor efficacy of investigational drugs in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: The mice are then randomized into control and treatment groups. The 2-aminobenzothiazole analog is administered to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers every few days, and the tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor weight or volume in the treated groups to the vehicle control group.
Visualizing the Mechanisms of Action
To better understand how these compounds exert their anticancer effects, the following diagrams illustrate the key signaling pathways they target and the general workflow of the efficacy testing process.
Conclusion: Bridging the Gap from Bench to Bedside
This comparative guide underscores the significant potential of this compound-based compounds as a versatile scaffold for the development of novel anticancer agents. The strong correlation between in vitro potency and in vivo efficacy for several derivatives targeting critical cancer pathways provides a solid foundation for further preclinical and clinical development. While the translation from promising in vitro results to successful in vivo outcomes is not always direct, the data presented here for the 2-aminobenzothiazole class of compounds is highly encouraging and warrants continued investigation. Future studies should focus on optimizing pharmacokinetic properties and further evaluating the long-term efficacy and safety of these promising therapeutic candidates.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of functionalized quinazolines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic routes to these important heterocycles, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of functionalized quinazolines can be broadly categorized into three main approaches:
-
Classical Name Reactions: These are well-established methods that have been used for decades, often involving the condensation of readily available starting materials under thermal or acid/base-catalyzed conditions.
-
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Modern synthetic chemistry has introduced a plethora of methods that utilize transition metals to catalyze the formation of the quinazoline ring system, often through C-H activation, C-N, and C-C bond-forming reactions. These methods can offer high efficiency, regioselectivity, and functional group tolerance.
-
Metal-Free Synthetic Routes: Driven by the principles of green chemistry, a growing number of synthetic protocols avoid the use of transition metals. These methods often employ iodine, oxidizing agents, or operate under electrochemical conditions to achieve the desired transformations.
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for a selection of representative synthetic routes to functionalized quinazolines, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route Category | Specific Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical | Niementowski Synthesis | Anthranilic acid, Amide | None (thermal) | Neat | 130-150 | Variable | Moderate | [1][2] |
| Classical | Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base | Alcohol/Neat | 150-220 | Variable | Good | [3][4] |
| Transition-Metal | Rh(III)-Catalyzed C-H Activation | Benzimidate, Dioxazolone | [CpRhCl₂]₂/AgBF₄ | DCE | 100 | 12 | up to 95 | [5] |
| Transition-Metal | Co(III)-Catalyzed C-H Activation | N-Sulfinylimine, Dioxazolone | CpCo(CO)I₂/AgNTf₂ | DCE | 100-120 | 16 | 39-94 | [6][7] |
| Transition-Metal | Cu-Catalyzed Cascade | (2-Bromophenyl)methylamine, Amidine HCl | CuBr/K₃PO₄ | DMSO | 120 | 24 | Good | [8] |
| Transition-Metal | Fe-Catalyzed Dehydrogenative Coupling | 2-Aminobenzylamine, Amine | FeBr₂ | Chlorobenzene | 100 | Aerobic | Good-Excellent | [9] |
| Transition-Metal | Mn(I)-Catalyzed Dehydrogenative Coupling | 2-Aminobenzylalcohol, Primary Amide | MnBr(CO)₅/Ligand | Toluene | 130 | 24 | 58-81 | [9][10] |
| Transition-Metal | Pd(II)-Catalyzed Cascade | 2-Aminobenzonitrile, Orthocarboxylate, Boronic Acid | Pd(OAc)₂ | Dioxane | 100 | 24 | Good | [8] |
| Transition-Metal | Ru-Catalyzed Dehydrogenative Coupling | 2-Aminophenyl ketone, Amine | Ru-complex/Ligand | Dioxane | 140 | 20 | Moderate-High | [11] |
| Metal-Free | Iodine-Catalyzed C-H Amination | 2-Aminobenzaldehyde, Benzylamine | I₂ | Neat | 120 | 6 | Very Good | [8] |
| Metal-Free | Base-Promoted Tandem Cycloaddition | o-Substituted Nitroarene, Aldehyde, Ammonium Salt | K₂CO₃ | DMSO | 120 | 12 | 77-90 | [8] |
| Metal-Free | Electrochemical N-H/C(sp³)-H Coupling | o-Carbonyl aniline, Amino acid/Amine | Electrochemical | CH₃CN/H₂O | RT | 12 | Good | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of Thiourea Derivatives and Their Amide Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiourea and Amide Derivatives in Drug Discovery
The isosteric replacement of a carbonyl group (C=O) in amide scaffolds with a thiocarbonyl group (C=S) to yield thiourea derivatives has emerged as a compelling strategy in medicinal chemistry. This subtle structural modification can significantly impact a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive comparison of the biological activities of thiourea derivatives and their corresponding amide analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Anticancer Activity: Thiourea Derivatives Often Exhibit Superior Potency
Numerous studies have demonstrated that thiourea derivatives can exhibit enhanced anticancer activity compared to their amide counterparts. This is often attributed to the higher lipophilicity and different hydrogen bonding patterns of the thiourea moiety, which can lead to improved cell membrane permeability and stronger interactions with biological targets.
A notable study by S.A. Elseginy and co-workers designed and synthesized a series of 1-aryl-3-(pyridin-2-yl) substituted urea and thiourea derivatives as potential anticancer agents. Their findings revealed that the urea derivatives were less active than their corresponding thiourea analogs. Specifically, thiourea derivative 20 demonstrated the highest antitumor activity, with IC50 values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively.
Similarly, another study highlighted that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2 ) was significantly more effective at reducing the proliferation of the A549 lung cancer cell line (IC50 = 0.2 µM) compared to its urea analog 3 (IC50 = 22.8 µM). Docking studies suggested that the enhanced activity of the thiourea derivative may stem from its strong binding affinity for the hydrophobic pocket of K-Ras and its ability to form a hydrogen bond with the Glu37 residue.
Furthermore, research on N-(allylcarbamothioyl)-2-chlorobenzamide (17 ) and its methylbenzamide analog (18 ) showed superior cytotoxic activity for the chloro-substituted thiourea derivative (IC50 of 2.6 µM vs. 7 µM). Molecular docking experiments indicated that these compounds interact with the BRAF (V600E) protein kinase.
In the context of quinoline-based derivatives, a series of 4-piperazinylquinoline urea and thiourea pharmacophores were synthesized and evaluated for their antiproliferative activity. The thiourea derivatives consistently showed greater activity than the urea derivatives. Among them, 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28 ) was the most potent, with GI50 values of 3.0, 4.6, and 4.5 µM against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, respectively.
| Compound ID | Structure | Target Cell Line | IC50/GI50 (µM) | Reference |
| Thiourea 20 | 1-aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 | 1.3 | S.A. Elseginy et al. |
| SkBR3 | 0.7 | |||
| Urea analog of 20 | 1-aryl-3-(pyridin-2-yl) urea derivative | MCF-7, SkBR3 | Less Active | |
| Thiourea 2 | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2 | [1] |
| Urea 3 | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 | 22.8 | [1] |
| Thiourea 17 | N-(Allylcarbamothioyl)-2-chlorobenzamide | Not Specified | 2.6 | [1] |
| Thiourea 18 | N-(allylcarbamothioyl)-2-methylbenzamide | Not Specified | 7 | [1] |
| Thiourea 28 | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 | 3.0 | [1] |
| MDA-MB468 | 4.6 | |||
| MCF7 | 4.5 | |||
| Urea analog of 28 | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carboxamide | MDA-MB231, MDA-MB468, MCF7 | Less Active | [1] |
Enzyme Inhibition: A Tale of Selectivity and Potency
The substitution of an amide with a thiourea can also significantly alter the enzyme inhibitory activity and selectivity of a compound. This is particularly evident in studies targeting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation in tumors.
A study on sulfonamide-substituted amide and thiourea derivatives as carbonic anhydrase inhibitors revealed interesting differences.[2][3] While the amide derivatives were found to be selective inhibitors of hCA-II, hCA-IX, and hCA-XII, the corresponding thiourea derivatives showed non-selectivity between the isoforms.[2][3] For instance, the sulfonamide-substituted amide 12 was a potent inhibitor of hCA IX with an IC50 value of 0.58 µM, whereas its thiourea analog 18 had a higher IC50 of 1.68 µM.[2][3] However, it is important to note that both classes of compounds demonstrated potent inhibitory activities.[2][3]
| Compound ID | Compound Type | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| Amide 12 | Sulfonamide-substituted benzamide | hCA IX | 0.58 ± 0.06 | Selective | [2][3] |
| Thiourea 18 | Sulfonamide-substituted 1,3-disubstituted thiourea | hCA IX | 1.68 ± 0.15 | Non-selective | [2][3] |
| Amide 9 | Sulfonamide-substituted amide | hCA II | 0.18 ± 0.05 | Highly Selective | [2][3] |
| Amide 11 | Sulfonamide-substituted amide | hCA IX | 0.17 ± 0.05 | Excellent Selective Inhibitor | [2][3] |
Antimicrobial and Antifungal Activities: The Emerging Potential of Thioureas
While direct comparative studies between thiourea derivatives and their exact amide analogs in the antimicrobial and antifungal realms are less common in the readily available literature, the existing body of research strongly highlights the significant potential of thiourea-containing compounds as antimicrobial and antifungal agents.[4][5][6] The thiourea moiety, with its sulfur and nitrogen donor atoms, can effectively interact with microbial targets.[4]
For instance, a study on the antibacterial activity of thiourea derivatives found that replacing the nitrogen with oxygen in the thiourea group resulted in a severe loss of activity, underscoring the importance of the thiocarbonyl group for this specific biological function.[4] Research has also shown that certain thiourea derivatives exhibit potent inhibitory activity against various fungal strains, including Candida albicans and phytopathogenic fungi.[6][7] The proposed mechanisms of action often involve targeting key fungal enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[6]
Although a direct head-to-head comparison with amide analogs is not extensively documented in these specific studies, the consistent and potent antimicrobial and antifungal activities reported for a wide range of thiourea derivatives suggest that this scaffold is highly promising for the development of new anti-infective agents. Further research focusing on the direct comparison with their amide counterparts would be invaluable to fully elucidate the structure-activity relationships.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Test compounds and control vehicle
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (thiourea derivatives and their amide analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial or fungal strains
-
Test compounds and standard antibiotics
-
Inoculum preparation materials (e.g., sterile saline, McFarland standards)
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity, typically a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, longer for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: The K-Ras signaling cascade, a key regulator of cell growth.
Caption: The constitutively active BRAF V600E signaling pathway in cancer.
Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.
Conclusion
The isosteric replacement of an amide's carbonyl group with a thiocarbonyl to form a thiourea derivative is a powerful tool in drug discovery. The evidence presented in this guide indicates that this modification often leads to enhanced biological activity, particularly in the realm of anticancer research. While the amide analogs can exhibit high potency and selectivity, especially as enzyme inhibitors, thiourea derivatives frequently demonstrate superior cytotoxicity against cancer cell lines. The promising, albeit less comparatively studied, antimicrobial and antifungal activities of thioureas also warrant further investigation. Researchers and drug development professionals should consider the synthesis and evaluation of both amide and thiourea derivatives in their discovery programs to fully explore the potential of a given pharmacophore.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Aminobenzenecarbothioamide Derivatives: A Comparative Guide Based on Structural Analogs
A note on the scope of this guide: Direct experimental data on the mechanism of action of 2-Aminobenzenecarbothioamide derivatives is limited in the available scientific literature. Therefore, this guide provides a comparative analysis of the well-documented mechanisms of action of structurally related compounds, namely 2-Aminobenzamide and 2-Aminobenzothiazole derivatives . The thioamide group in this compound, a sulfur analog of the amide group, suggests that these derivatives may exhibit similar biological activities, such as enzyme inhibition and antimicrobial effects, while potentially having altered potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals to inform hypotheses and guide experimental design for the validation of this compound derivatives.
Overview of Potential Mechanisms of Action
Based on the activities of their structural analogs, this compound derivatives are hypothesized to act through several primary mechanisms, including Histone Deacetylase (HDAC) inhibition, anticancer activity through kinase inhibition, and antimicrobial effects.
Histone Deacetylase (HDAC) Inhibition
2-Aminobenzamide derivatives are well-characterized as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can, for example, suppress tumor growth or, as in the case of Friedreich's ataxia, reactivate silenced genes.[1]
Comparative Data of 2-Aminobenzamide HDAC Inhibitors
| Compound | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Compound 109 | HDAC1 | Ki = 32 nM | Enzymatic assay | [1] |
| HDAC3/NCoR2 | Ki = 5 nM | Enzymatic assay | [1] | |
| 2-Aminobenzamide Series (10a-10j) | HDAC1 | Selective inhibition over HDAC2 | U937 human leukemia cells | [2] |
| HDAC8 | Inactive | U937 human leukemia cells | [2] | |
| Hydroxamate Derivatives (11) | HDAC8 | Lower IC50 than SAHA and Entinostat | Enzymatic assay | [2] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
A typical experimental workflow to determine the HDAC inhibitory activity of novel compounds is as follows:
-
Enzyme and Substrate Preparation : Recombinant human HDAC1, HDAC2, or HDAC8 is incubated with a fluorogenic acetylated peptide substrate.
-
Compound Incubation : The enzyme and substrate are incubated with varying concentrations of the test compound (e.g., a this compound derivative).
-
Deacetylation Reaction : The HDAC enzyme removes the acetyl group from the substrate.
-
Developer Addition : A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the HDAC activity.
-
IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing the HDAC Inhibition Pathway
References
- 1. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Aminobenzenecarbothioamide: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 2-Aminobenzenecarbothioamide, ensuring the safety of laboratory personnel and environmental protection.
This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a chemical that requires careful handling due to its potential hazards. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Protective Clothing: A lab coat is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust.[1]
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or as regular trash.
Step 1: Waste Identification and Segregation
-
Designate all quantities of this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Container Management
-
Use the original container or a compatible, properly labeled, and leak-proof container for the waste.
-
Ensure the container is kept tightly closed when not in use.[1]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Follow all institutional and local regulations for the storage of hazardous waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
Follow their specific instructions for transport and final disposal.
Quantitative Data Summary
For a quick reference, the following table summarizes key hazard classification and handling information.
| Parameter | Value | Reference |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Personal Protective Equipment | Gloves, Eye/Face Protection, Protective Clothing | [1] |
| Storage Conditions | Dry, cool, and well-ventilated place in a tightly closed container | [1] |
| Disposal Method | Approved waste disposal plant | [1][2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Aminobenzenecarbothioamide
This guide provides critical safety, handling, and disposal protocols for 2-Aminobenzenecarbothioamide, designed for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may be detrimental to health.[3]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact and potential irritation.[5] |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[3][5] | To protect against eye irritation from dust particles or splashes.[5] |
| Skin & Body Protection | Laboratory coat.[5] | To prevent contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. | To avoid inhalation of dust and potential respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[3][7]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Have all necessary equipment and materials, including waste containers, ready before starting.
-
-
Weighing and Aliquoting:
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize dust dispersal.
-
Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust clouds.
-
Close the container tightly after use.[3]
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner (e.g., using a heating mantle with stirring) within the fume hood.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Compound: Dispose of the chemical waste in a designated, labeled hazardous waste container.[3][5] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[5]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.[5]
-
Disposal Service: All chemical waste should be disposed of through an approved waste disposal plant or licensed hazardous waste disposal service.[3][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
